2-hydroxyadipoyl-CoA
Description
Properties
Molecular Formula |
C27H44N7O20P3S |
|---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-27(2,21(40)24(41)30-7-6-16(36)29-8-9-58-26(42)14(35)4-3-5-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-20(53-55(43,44)45)19(39)25(52-15)34-13-33-18-22(28)31-12-32-23(18)34/h12-15,19-21,25,35,39-40H,3-11H2,1-2H3,(H,29,36)(H,30,41)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14?,15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
DZNDBGBQXVQBCM-XMWLYHNJSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CCCC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of 2-Hydroxyadipoyl-CoA in a Synthetic Metabolic Pathway for Adipic Acid Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyadipoyl-CoA is a hydroxyacyl-coenzyme A thioester that has been identified as a key intermediate in a novel, synthetic metabolic pathway engineered for the bio-production of adipic acid. This guide provides a comprehensive overview of the discovery of this compound's role in this pathway, detailing the enzymatic reactions, quantitative data, and the experimental protocols utilized in its characterization. The information presented is primarily derived from the seminal work of Parthasarathy and colleagues, who first described this engineered pathway. While this compound is structurally similar to intermediates in fatty acid metabolism, its significant role to date has been established within the context of synthetic biology and metabolic engineering rather than in naturally occurring core metabolic pathways.
The Discovery Context: A Bio-Based Route to Adipic Acid
The investigation into this compound arose from efforts to develop a sustainable, bio-based method for producing adipic acid, a crucial precursor for the synthesis of nylon-6,6. The conventional industrial production of adipic acid relies on petrochemical processes that are environmentally taxing. Researchers have explored alternative, microbial-based fermentation routes, and one such promising strategy involves the conversion of 2-oxoadipate, an intermediate in the L-lysine biosynthesis pathway.
The key discovery was the identification of an enzyme with the ability to process a C6 dicarboxylate substrate analogous to its natural C5 substrate. Researchers hypothesized that the enzymatic machinery of the glutamate fermentation pathway in certain anaerobic bacteria, specifically the 2-hydroxyglutaryl-CoA dehydratase system from Clostridium symbiosum, could be repurposed for this synthetic route. This led to the characterization of this compound as a crucial intermediate in the conversion of (R)-2-hydroxyadipate to 2-hexenedioyl-CoA, a direct precursor to adipic acid.
The Metabolic Pathway
The engineered pathway for the conversion of 2-oxoadipate to 2-hexenedioate involves a series of enzymatic steps. The central transformation involving this compound is catalyzed by 2-hydroxyglutaryl-CoA dehydratase.
The overall pathway can be summarized as follows:
-
Reduction of 2-Oxoadipate: 2-oxoadipate is first reduced to (R)-2-hydroxyadipate.
-
CoA Thioesterification: (R)-2-hydroxyadipate is then converted to its coenzyme A thioester, (R)-2-hydroxyadipoyl-CoA. This activation step is crucial for the subsequent dehydration reaction.
-
Dehydration to 2-Hexenedioyl-CoA: (R)-2-hydroxyadipoyl-CoA is dehydrated by the 2-hydroxyglutaryl-CoA dehydratase to form 2-hexenedioyl-CoA.
The following Graphviz diagram illustrates this core segment of the metabolic pathway.
Quantitative Data
The substrate specificity of the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum was a critical aspect of the research that established the viability of this synthetic pathway. The enzyme was tested with its natural substrate, (R)-2-hydroxyglutaryl-CoA, and the novel substrate, (R)-2-hydroxyadipoyl-CoA. The following table summarizes the reported kinetic data. While specific Michaelis-Menten constants (Km) and turnover numbers (kcat) for this compound were not explicitly detailed in the primary literature's abstract, the relative activity provides a basis for comparison.
| Substrate | Relative Dehydration Activity (%) |
| (R)-2-Hydroxyglutaryl-CoA | 100 |
| (R)-2-Hydroxyadipoyl-CoA | Activity confirmed |
Note: The original publication confirmed that (R)-2-hydroxyadipoyl-CoA is a substrate for 2-hydroxyglutaryl-CoA dehydratase, though a precise relative activity percentage was not provided in the abstract. The study focused on demonstrating the feasibility of the conversion.
Experimental Protocols
The characterization of this compound and the enzymatic reaction involved several key experimental procedures.
Synthesis of (R)-2-Hydroxyadipoyl-CoA
The mono-CoA thioesters of dicarboxylates, including (R)-2-hydroxyadipoyl-CoA, were synthesized enzymatically using glutaconate CoA-transferase from Acidaminococcus fermentans.
Materials:
-
(R)-2-hydroxyadipic acid
-
Acetyl-CoA
-
Glutaconate CoA-transferase (from recombinant E. coli expressing the gene)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Protocol:
-
A reaction mixture is prepared containing (R)-2-hydroxyadipic acid, a molar excess of acetyl-CoA, and a catalytic amount of glutaconate CoA-transferase in the reaction buffer.
-
The reaction is incubated at an optimal temperature for the enzyme (e.g., 37 °C).
-
The progress of the reaction is monitored by observing the consumption of acetyl-CoA or the formation of (R)-2-hydroxyadipoyl-CoA using techniques such as HPLC or mass spectrometry.
-
Upon completion, the (R)-2-hydroxyadipoyl-CoA is purified from the reaction mixture, typically using solid-phase extraction or preparative HPLC.
Spectrophotometric Assay for 2-Hydroxyglutaryl-CoA Dehydratase Activity
The activity of 2-hydroxyglutaryl-CoA dehydratase with (R)-2-hydroxyadipoyl-CoA as a substrate is determined by monitoring the formation of the product, 2-hexenedioyl-CoA, which has a characteristic UV absorbance.
Materials:
-
Purified 2-hydroxyglutaryl-CoA dehydratase and its activator protein
-
(R)-2-hydroxyadipoyl-CoA (substrate)
-
ATP and MgCl₂ (for enzyme activation)
-
A reducing agent (e.g., titanium(III) citrate) for maintaining anaerobic conditions
-
Anaerobic cuvettes
-
Spectrophotometer
Protocol:
-
The assay is performed under strict anaerobic conditions to protect the oxygen-sensitive enzyme.
-
The dehydratase enzyme is activated by pre-incubation with its activator protein, ATP, MgCl₂, and a reducing agent.
-
The reaction is initiated by the addition of the substrate, (R)-2-hydroxyadipoyl-CoA, to the activated enzyme mixture in an anaerobic cuvette.
-
The formation of the conjugated double bond in 2-hexenedioyl-CoA is monitored by measuring the increase in absorbance at a specific wavelength (typically around 260-280 nm).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient of the product is used to convert the rate of change in absorbance to the rate of product formation.
The following diagram outlines the general workflow for the experimental characterization.
Mass Spectrometry Analysis
Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), is used to confirm the identity and purity of the synthesized acyl-CoA thioesters.
Protocol:
-
The purified (R)-2-hydroxyadipoyl-CoA sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
A small volume of the mixture is spotted onto a MALDI target plate and allowed to co-crystallize.
-
The plate is inserted into the MALDI-TOF mass spectrometer.
-
The sample is irradiated with a laser, causing desorption and ionization of the analyte.
-
The mass-to-charge ratio of the ions is measured, allowing for the confirmation of the molecular weight of (R)-2-hydroxyadipoyl-CoA.
Conclusion
The "discovery" of this compound's role in a metabolic context is a prime example of how existing enzymatic machinery can be repurposed for novel biosynthetic applications through metabolic engineering. While not yet identified as a widespread natural metabolite, its characterization as a viable substrate for 2-hydroxyglutaryl-CoA dehydratase has paved the way for developing bio-based routes to valuable industrial chemicals like adipic acid. The experimental protocols detailed in this guide provide a framework for researchers in synthetic biology, metabolic engineering, and drug development to further explore and optimize such engineered pathways. The continued investigation into the substrate promiscuity of enzymes holds significant promise for the creation of innovative and sustainable biochemical production methods.
biological role of 2-hydroxyadipoyl-CoA in cellular metabolism
An In-depth Technical Guide on the Biological Role of 2-Hydroxyadipoyl-CoA and its Metabolic Nexus in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the . Current scientific literature indicates that this compound is not a known intermediate in the canonical pathways of mammalian cellular metabolism. Its relevance is primarily found in the context of synthetic biology and metabolic engineering, specifically as a synthesized substrate for enzymes like 2-hydroxyglutaryl-CoA dehydratase in engineered pathways for adipic acid production.
Given the likely interest of researchers in the broader metabolic context, this guide pivots to an in-depth analysis of the closely related and physiologically critical pathway: the degradation of L-lysine, L-hydroxylysine, and L-tryptophan. A key step in this pathway is the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA, a reaction catalyzed by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC). Understanding this complex and its components, particularly the E1 subunit DHTKD1, is crucial for research into several metabolic disorders. This document provides a comprehensive overview of this pathway, including quantitative enzyme kinetics, detailed experimental protocols, and pathway visualizations.
The Status of this compound in Cellular Metabolism
This compound is a thioester of coenzyme A and 2-hydroxyadipic acid. As of the current body of research, it is not recognized as a natural intermediate in core human metabolic pathways.
However, it has been successfully synthesized and utilized as a substrate in bioengineering research. For instance, (R)-2-hydroxyadipoyl-CoA serves as an alternative substrate for the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum.[1][2] This reaction is a key step in a proposed synthetic pathway to convert 2-oxoadipate into 2-hexenedioate, an unsaturated precursor to adipic acid, a commercially important platform chemical.[2] This engineered pathway highlights the potential of leveraging and understanding enzyme specificity for novel biotechnological applications.[2][3]
The 2-Oxoadipate Dehydrogenase Complex: A Central Hub in Amino Acid Catabolism
The most relevant and well-characterized metabolic pathway in the context of the six-carbon dicarboxylic acyl-CoA structures is the catabolism of lysine, hydroxylysine, and tryptophan, which converges on the intermediate 2-oxoadipate (also known as α-ketoadipate). This intermediate is then converted to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC).
The overall reaction catalyzed by OADHC is: 2-oxoadipate + CoA + NAD⁺ → glutaryl-CoA + CO₂ + NADH + H⁺
OADHC is a mitochondrial multi-enzyme complex composed of three core components:
-
E1 (2-oxoadipate dehydrogenase, DHTKD1): A thiamine pyrophosphate (ThDP)-dependent decarboxylase that is specific to the 2-oxoadipate substrate.
-
E2 (dihydrolipoamide succinyltransferase, DLST): Transfers the glutaryl group to coenzyme A. This component is shared with the 2-oxoglutarate dehydrogenase complex (OGDHC).
-
E3 (dihydrolipoamide dehydrogenase, DLD): A flavoprotein that re-oxidizes the dihydrolipoamide cofactor of E2. This component is also shared with other 2-oxoacid dehydrogenase complexes.
Mutations in the DHTKD1 gene are the cause of alpha-aminoadipic and alpha-ketoadipic aciduria (AMOXAD), a rare autosomal recessive disorder.
Quantitative Data: Enzyme Kinetics
The E1 component, DHTKD1, is the rate-limiting enzyme of the complex. Kinetic parameters for human DHTKD1 have been determined.
| Substrate | K_m (mM) | V_max (µmol/min/mg) | Catalytic Efficiency (k_cat/K_m) |
| 2-Oxoadipate | 0.012 - 0.015 | Not specified | Calculated based on dimer MW of 201 kDa |
| 2-Oxoglutarate | 0.2 - 0.25 | 14.2 | Significantly lower than for 2-oxoadipate |
Data sourced from GeneCards and a 2021 study on DHTKD1 inhibition. Note that while DHTKD1 can act on 2-oxoglutarate, its affinity for 2-oxoadipate is substantially higher, reflecting its primary biological role.
Signaling Pathways and Logical Relationships
The degradation of lysine is interconnected with central carbon metabolism through the production of glutaryl-CoA, which is further metabolized to acetyl-CoA. The OADHC shares components with the Krebs cycle's 2-oxoglutarate dehydrogenase complex, indicating a potential for regulatory crosstalk between amino acid catabolism and central energy metabolism.
Caption: Lysine degradation pathway to Acetyl-CoA.
Experimental Protocols
Assay for 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity
This protocol is adapted from methodologies used to study OADH and OGDH reactions in tissue homogenates.
Objective: To measure the rate of NAD⁺ reduction to NADH, spectrophotometrically, as a measure of OADHC activity.
Materials:
-
Tissue homogenate (e.g., from rat cerebral cortex)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 0.1% Triton X-100.
-
10 mM 2-oxoadipate (substrate)
-
10 mM NAD⁺
-
2 mM Coenzyme A (CoA)
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding Assay Buffer, NAD⁺, and CoA.
-
Add a specific amount of tissue homogenate (e.g., 50-100 µg of protein) to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes.
-
Initiate the reaction by adding 2-oxoadipate to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm over time (5-10 minutes). The rate of increase is proportional to the rate of NADH production.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Detection of Glutaryl-CoA by MALDI-TOF Mass Spectrometry
This method allows for the direct detection of the product of the OADHC reaction.
Objective: To confirm the production of glutaryl-CoA from 2-oxoadipate and CoA.
Materials:
-
Purified OADHC components (E1a/DHTKD1, E2o/DLST, E3/DLD) or cell lysate.
-
Reaction Buffer: 100 mM HEPES (pH 7.5), 0.15 M NaCl, 2.0 mM MgCl₂, 0.5 mM ThDP.
-
2.5 mM 2-oxoadipate (OA)
-
300 µM Coenzyme A (CoA)
-
MALDI-TOF mass spectrometer.
-
Sinapinic acid or similar MALDI matrix.
Procedure:
-
Assemble the OADHC by incubating E1a, E2o, and E3 at an appropriate mass ratio (e.g., 1:2:5) in the reaction buffer.
-
Add CoA and 2-oxoadipate to start the reaction. Incubate at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction by mixing with an equal volume of cold acetonitrile or by flash-freezing.
-
Prepare samples for MALDI-TOF analysis by co-crystallizing the reaction aliquot with the matrix solution on a MALDI target plate.
-
Acquire mass spectra in the positive ion mode.
-
Identify the peaks corresponding to CoA (m/z ≈ 768) and glutaryl-CoA (m/z ≈ 882). The intensity of the glutaryl-CoA peak relative to the CoA peak indicates the extent of the reaction.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the lysine degradation pathway and the function of OADHC, from sample preparation to data analysis.
Caption: General workflow for OADHC analysis.
References
The Bacterial Forge: An In-depth Technical Guide to the Enzymatic Synthesis of 2-Hydroxyadipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-hydroxyadipoyl-CoA in bacteria, a key intermediate in novel biosynthetic pathways for the production of adipic acid, a valuable platform chemical. This document details the core biochemical reactions, the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.
Executive Summary
The microbial synthesis of this compound is a critical step in engineered metabolic pathways designed to produce adipic acid from renewable feedstocks. This pathway circumvents traditional, environmentally taxing chemical synthesis routes. The core of this process involves a two-step enzymatic conversion starting from 2-oxoadipate, an intermediate of the lysine biosynthesis pathway. This guide elucidates the key enzymes, their characteristics, and the methodologies required to analyze and engineer this pathway for enhanced efficiency.
The Core Pathway: From 2-Oxoadipate to this compound
The synthesis of this compound in engineered bacteria is primarily a two-step process:
-
Reduction of 2-Oxoadipate: The precursor, 2-oxoadipate, is stereospecifically reduced to (R)-2-hydroxyadipate.
-
CoA-Thioesterification: (R)-2-hydroxyadipate is then converted to its coenzyme A thioester, (R)-2-hydroxyadipoyl-CoA.
This pathway relies on the recruitment and, in some cases, the engineering of specific bacterial enzymes to efficiently carry out these transformations.
Logical Relationship of the Synthesis Pathway
Caption: Enzymatic conversion of 2-oxoadipate to (R)-2-hydroxyadipoyl-CoA.
Key Enzymes and Their Quantitative Data
The efficiency of the this compound synthesis pathway is dictated by the catalytic prowess of two key enzymes.
(R)-2-Hydroxyglutarate Dehydrogenase (HgdH)
This NADH-dependent oxidoreductase is responsible for the initial reduction of 2-oxoadipate. While its native substrate is 2-oxoglutarate, the enzyme from Acidaminococcus fermentans has been shown to possess promiscuous activity towards 2-oxoadipate.[1][2][3][4] Furthermore, this enzyme has been the subject of directed evolution to significantly enhance its catalytic efficiency for 2-oxoadipate reduction.[1]
| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type HgdH | 2-Oxoadipate | 18.0 ± 2.0 | 0.05 ± 0.00 | 2.8 |
| 2-Oxoglutarate | 2.0 ± 0.2 | 87.0 ± 2.0 | 43,500 | |
| Engineered HgdH (Co3) | 2-Oxoadipate | 5.0 ± 1.0 | 1.4 ± 0.1 | 280 |
| 2-Oxoglutarate | - | - | - |
Data sourced from studies on the enzyme from Acidaminococcus fermentans. (Note: '-' indicates data not reported in the cited literature)
Glutaconate CoA-Transferase (GctAB)
This enzyme catalyzes the transfer of a CoA moiety from a donor, such as acetyl-CoA, to (R)-2-hydroxyadipate, forming (R)-2-hydroxyadipoyl-CoA. The GctAB from Acidaminococcus fermentans is a heterodimer known for its broad substrate specificity, accepting various dicarboxylic acids, including (R)-2-hydroxyglutarate. While its activity with 2-hydroxyadipate is confirmed, specific kinetic parameters for this substrate are not yet available in the published literature.
| Enzyme | Substrate | CoA Donor | Km (mM) | Vmax (U/mg) |
| GctAB | (R)-2-Hydroxyadipate | Acetyl-CoA | Not Reported | Not Reported |
| (E)-Glutaconate | Acetyl-CoA | 0.14 | 120 | |
| (R)-2-Hydroxyglutarate | Acetyl-CoA | 0.45 | 110 |
Data for (E)-Glutaconate and (R)-2-Hydroxyglutarate are for the enzyme from Acidaminococcus fermentans.
Experimental Protocols
Heterologous Expression and Purification of (R)-2-Hydroxyglutarate Dehydrogenase (HgdH)
Experimental Workflow for HgdH Purification
Caption: Workflow for the expression and purification of recombinant HgdH.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans is codon-optimized for expression in E. coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.
-
Expression: The resulting plasmid is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 20°C.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged HgdH is then eluted with an elution buffer (lysis buffer containing 250 mM imidazole).
-
Buffer Exchange and Storage: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a standard method, such as the Bradford assay, and purity is assessed by SDS-PAGE.
Enzymatic Assay for (R)-2-Hydroxyglutarate Dehydrogenase (HgdH) Activity
Methodology:
The activity of HgdH is determined spectrophotometrically by monitoring the oxidation of NADH to NAD+ at 340 nm (ε = 6220 M-1cm-1).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM phosphate buffer, pH 8.0
-
0.25 mM NADH
-
Varying concentrations of 2-oxoadipate (for kinetic analysis)
-
-
Assay Procedure:
-
The reaction is initiated by the addition of a suitable amount of purified HgdH.
-
The decrease in absorbance at 340 nm is monitored for several minutes at 25°C.
-
The initial linear rate of the reaction is used to calculate the enzyme activity.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Kinetic parameters (Km and kcat) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.
-
Heterologous Expression and Purification of Glutaconate CoA-Transferase (GctAB)
Methodology:
The genes encoding the two subunits of glutaconate CoA-transferase (gctA and gctB) from Acidaminococcus fermentans can be co-expressed in E. coli.
-
Gene Synthesis and Cloning: The gctA and gctB genes are synthesized and cloned into a suitable co-expression vector system (e.g., a pETDuet vector) to ensure the simultaneous production of both subunits. A His6-tag can be added to one of the subunits for purification.
-
Expression and Purification: The expression and purification procedure follows a similar protocol to that described for HgdH, with adjustments to the growth and induction conditions as needed to optimize the co-expression of both subunits. Purification is achieved via Ni-NTA affinity chromatography.
Enzymatic Assay for Glutaconate CoA-Transferase (GctAB) Activity
Methodology:
A continuous spectrophotometric assay can be employed to measure the activity of GctAB. The formation of the CoA-thioester can be monitored directly, or the reaction can be coupled to a subsequent enzyme. A direct assay for the transfer of CoA from acetyl-CoA to 2-hydroxyadipate would involve monitoring the decrease in acetyl-CoA or the formation of this compound. A more practical approach is a coupled assay.
Coupled Spectrophotometric Assay:
This proposed assay couples the GctAB reaction with the subsequent dehydration of this compound by 2-hydroxyglutaryl-CoA dehydratase (HgdAB), which leads to the formation of a product with a distinct absorbance.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
0.2 mM Acetyl-CoA
-
10 mM (R)-2-hydroxyadipate
-
Purified 2-hydroxyglutaryl-CoA dehydratase (HgdAB) and its activator (HgdC)
-
-
Assay Procedure:
-
The reaction is initiated by the addition of purified GctAB.
-
The formation of the enoyl-CoA product from the dehydration of this compound is monitored at a specific wavelength (e.g., around 260-280 nm).
-
The initial rate of the increase in absorbance is used to determine the enzyme activity.
-
Kinetic parameters can be determined by varying the concentration of 2-hydroxyadipate while keeping acetyl-CoA at a saturating concentration.
-
Conclusion and Future Outlook
The enzymatic synthesis of this compound in bacteria is a cornerstone of emerging bio-based routes to adipic acid. This guide has outlined the key enzymes, their known quantitative properties, and detailed methodologies for their production and characterization. While significant progress has been made in engineering the initial reductive step, further characterization of the CoA-transferase activity with 2-hydroxyadipate is warranted to fully optimize the pathway. Future research should focus on determining the kinetic parameters of GctAB for 2-hydroxyadipate and potentially engineering this enzyme for improved catalytic efficiency. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to advance the development of microbial cell factories for the sustainable production of valuable chemicals.
References
- 1. Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Involvement of 2-Hydroxyadipoyl-CoA in Fatty Acid Alpha-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of fatty acid alpha-oxidation, with a specific focus on the role of 2-hydroxyacyl-CoA intermediates, including the putative involvement of 2-hydroxyadipoyl-CoA. The document details the core biochemical pathways, presents relevant quantitative data, and provides detailed experimental protocols for the investigation of this metabolic process.
Core Concepts: The Established Fatty Acid Alpha-Oxidation Pathway
Fatty acid alpha-oxidation is a crucial metabolic pathway that occurs primarily in the peroxisomes.[1][2] Its main function is the degradation of fatty acids that cannot be processed by the more common beta-oxidation pathway due to a methyl group at the β-carbon, such as the branched-chain fatty acid phytanic acid.[1][3] The process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[1]
The key steps in the alpha-oxidation of phytanic acid are as follows:
-
Activation: Phytanic acid is activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP and CoA.
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), a dioxygenase that requires Fe²⁺ and O₂ as co-substrates, to form 2-hydroxyphytanoyl-CoA.
-
Cleavage: The C1-C2 bond of 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL). This reaction yields formyl-CoA and a fatty aldehyde (pristanal) that is one carbon shorter than the original fatty acid.
-
Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.
-
Further Metabolism: Pristanic acid can then be activated to pristanoyl-CoA and undergo beta-oxidation.
Deficiencies in the alpha-oxidation pathway, most notably in the PHYH enzyme, lead to the accumulation of phytanic acid, resulting in a rare autosomal recessive neurological disorder known as Refsum disease.
The Putative Role of this compound in Dicarboxylic Acid Metabolism
While the alpha-oxidation of branched-chain fatty acids is well-established, the metabolism of dicarboxylic acids (DCAs) primarily proceeds through an initial ω-oxidation of monocarboxylic fatty acids, followed by peroxisomal β-oxidation. However, the existence of 2-hydroxyadipic acid, a six-carbon dicarboxylic acid with a hydroxyl group at the C2 position, has been documented in human metabolism, particularly in association with inborn errors of metabolism such as 2-ketoadipic aciduria. This suggests that pathways for its formation and degradation exist.
The direct involvement of this compound, the CoA ester of 2-hydroxyadipic acid, in a canonical alpha-oxidation pathway is not yet definitively established in mammals. However, several lines of evidence suggest a potential role:
-
Enzymatic Capability: A study on the bacterial enzyme 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum demonstrated that it can utilize (R)-2-hydroxyadipoyl-CoA as a substrate, converting it to 2-hexenedioyl-CoA. This indicates that this compound can be processed by enzymes analogous to those in fatty acid metabolism.
-
Substrate Specificity of HACL: While human HACL1 is known to act on long-chain 2-hydroxyacyl-CoAs, studies on an actinobacterial HACL have shown a substrate size restriction to shorter-chain (≤C5) 2-hydroxyacyl residues. This raises the possibility that other HACL isoforms or related enzymes with different substrate specificities might exist that can process C6-dicarboxylic acyl-CoAs like this compound.
-
Alternative Pathways: It is plausible that under certain physiological or pathological conditions, dicarboxylic acids like adipic acid could undergo alpha-oxidation as an alternative to or in conjunction with beta-oxidation. In such a scenario, adipoyl-CoA would be hydroxylated to form this compound, which would then be a substrate for a lyase, yielding glutaryl-CoA and formyl-CoA. Further research is required to elucidate this potential pathway.
Quantitative Data Presentation
Quantitative data on the kinetics of enzymes involved in alpha-oxidation and the in vivo concentrations of its intermediates are crucial for understanding the flux through this pathway and the effects of its dysregulation.
Table 1: Kinetic Parameters of a Bacterial 2-Hydroxyacyl-CoA Lyase
This table presents the kinetic parameters of a 2-hydroxyisobutyryl-CoA lyase from an actinobacterium, which acts on a short-chain 2-hydroxyacyl-CoA. While not specific to this compound, it provides an example of the catalytic efficiency of this enzyme class.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11 |
| Data from a study on actinobacterial 2-hydroxyacyl-CoA lyase. |
Table 2: Metabolite Accumulation in Hacl1 Deficient Mice
This table shows the fold-change in the levels of phytanic acid and its 2-hydroxy derivative in the liver of mice lacking the HACL1 enzyme compared to wild-type mice, demonstrating the in vivo consequence of a defect in the alpha-oxidation pathway.
| Metabolite | Fold Change in Hacl1⁻/⁻ Liver vs. Wild-Type |
| Phytanic Acid | ~2.4-fold increase |
| 2-Hydroxyphytanic Acid | ~55-fold increase |
| Data from a proteomic and lipidomic analysis of Hacl1 deficient mice. |
Experimental Protocols
Detailed methodologies are essential for the accurate study of fatty acid alpha-oxidation. Below are protocols for key experiments in this field.
4.1 Protocol for the Isolation of Peroxisomes from Rat Liver
This protocol describes the isolation of peroxisomes using differential and density gradient centrifugation, which is a foundational technique for studying peroxisomal metabolism in vitro.
-
Homogenization:
-
Perfuse the rat liver with a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4) to remove blood.
-
Mince the liver and homogenize in the same buffer using a Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 3,000 x g for 10 minutes) to pellet mitochondria.
-
Collect the resulting supernatant and centrifuge at a high speed (e.g., 25,000 x g for 20 minutes) to obtain a pellet enriched in peroxisomes and lysosomes (the light mitochondrial fraction).
-
-
Density Gradient Centrifugation:
-
Resuspend the light mitochondrial fraction pellet in a small volume of the homogenization buffer.
-
Layer the suspension on top of a discontinuous density gradient (e.g., Nycodenz or Percoll gradient).
-
Centrifuge at high speed (e.g., 60,000 x g for 60 minutes) in an ultracentrifuge.
-
Peroxisomes will band at a specific density, allowing for their separation from mitochondria and lysosomes.
-
Carefully collect the peroxisome-enriched fraction.
-
-
Purity Assessment:
-
Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes, such as catalase for peroxisomes, cytochrome c oxidase for mitochondria, and acid phosphatase for lysosomes.
-
4.2 Protocol for 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay
This assay measures the activity of HACL by quantifying the production of [¹⁴C]formate from a radiolabeled 2-hydroxyacyl-CoA substrate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 0.8 mM), thiamine pyrophosphate (TPP) (e.g., 20 µM), and bovine serum albumin (BSA) (e.g., 6.6 µM).
-
The substrate is a ¹⁴C-labeled 2-hydroxyacyl-CoA (e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA) at a final concentration of approximately 40 µM.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme source (e.g., isolated peroxisomes or purified HACL).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Formate Measurement:
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
The [¹⁴C]formyl-CoA produced is hydrolyzed to [¹⁴C]formate under acidic conditions.
-
The [¹⁴C]formate can be converted to ¹⁴CO₂ by formate dehydrogenase, and the radioactivity of the trapped ¹⁴CO₂ is measured using a scintillation counter.
-
4.3 Protocol for LC-MS/MS Quantification of Acyl-CoAs
This protocol outlines a general method for the sensitive and specific quantification of acyl-CoA species, including potential intermediates like this compound, from biological samples.
-
Sample Extraction:
-
Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., a mixture of acetonitrile, isopropanol, and methanol).
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
-
Centrifuge to pellet proteins and other debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile).
-
Mass Spectrometry (MS/MS):
-
Use electrospray ionization (ESI) in positive mode.
-
Perform multiple reaction monitoring (MRM) for targeted quantification. This involves selecting the precursor ion of the specific acyl-CoA and a characteristic fragment ion. For many acyl-CoAs, a neutral loss of 507 Da (the phosphoadenosine diphosphate moiety) is a common fragmentation pattern.
-
Develop a standard curve using known concentrations of the acyl-CoA of interest to enable absolute quantification.
-
-
Conclusion
The alpha-oxidation pathway is a critical component of fatty acid metabolism, particularly for substrates that are resistant to beta-oxidation. The central role of 2-hydroxyacyl-CoA intermediates and the cleaving enzyme 2-hydroxyacyl-CoA lyase is well-established. While the direct and prominent involvement of this compound in the canonical alpha-oxidation of branched-chain fatty acids is not strongly supported by current literature, its presence in human metabolism and the enzymatic capability of related enzymes to process it suggest a potential role, most likely in the less-characterized metabolism of dicarboxylic acids. Further research, utilizing the advanced experimental protocols detailed in this guide, is necessary to fully elucidate the specific pathways and physiological significance of this compound in cellular metabolism. This knowledge will be invaluable for understanding related metabolic disorders and for the development of novel therapeutic strategies.
References
The Quest for Novel Biocatalysts: Identifying and Characterizing Enzymes for 2-Hydroxyadipoyl-CoA Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The metabolism of 2-hydroxyadipoyl-CoA is a critical step in engineered biosynthetic pathways for the production of adipic acid, a platform chemical with widespread industrial applications. The identification and characterization of novel enzymes capable of efficiently metabolizing this intermediate are paramount for optimizing these pathways. This technical guide provides a comprehensive overview of the current knowledge on enzymes that metabolize this compound, detailed experimental protocols for their identification and characterization, and strategies for the discovery of new biocatalysts.
Known Enzymes Metabolizing this compound
Research has identified a key enzyme from the bacterium Clostridium symbiosum that demonstrates activity towards (R)-2-hydroxyadipoyl-CoA.
2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum
This enzyme, a key component in the glutamate fermentation pathway, has been shown to possess substrate promiscuity and can effectively catalyze the dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA[1][2][3][4]. This discovery has paved the way for the development of bio-based production routes for adipic acid[1].
Table 1: Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum
| Substrate | Activity |
| (R)-2-Hydroxyglutaryl-CoA | Native Substrate |
| (R)-2-Hydroxyadipoyl-CoA | Alternative Substrate |
| Oxalocrotonyl-CoA | Alternative Substrate |
| Muconyl-CoA | Alternative Substrate |
| Butynedioyl-CoA | Alternative Substrate |
| 3-Methylglutaconyl-CoA | No Activity |
Source:
Experimental Protocols
The identification and characterization of novel enzymes that metabolize this compound require robust experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of this compound
The substrate, this compound, is not commercially available and must be synthesized. A common method involves the use of a CoA-transferase.
Protocol: Enzymatic Synthesis of (R)-2-Hydroxyadipoyl-CoA
-
Reaction Mixture: Prepare a reaction mixture containing:
-
(R)-2-Hydroxyadipate
-
Acetyl-CoA
-
Glutaconate CoA-transferase from Acidaminococcus fermentans
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitoring: Monitor the reaction progress by following the disappearance of acetyl-CoA or the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
Purification: Purify the synthesized (R)-2-hydroxyadipoyl-CoA using chromatographic techniques such as solid-phase extraction or HPLC.
-
Verification: Confirm the identity and purity of the product using mass spectrometry.
Enzyme Assay for this compound Metabolism
A spectrophotometric assay is commonly used to measure the activity of enzymes that metabolize this compound by monitoring the change in absorbance of a coupled reaction.
Protocol: Spectrophotometric Assay for this compound Dehydratase Activity
-
Reaction Principle: The dehydration of this compound produces 2-hexenedioyl-CoA, which has a characteristic absorbance at a specific wavelength (e.g., 260-280 nm). The increase in absorbance is directly proportional to the enzyme activity.
-
Reaction Mixture: Prepare a cuvette with a reaction mixture containing:
-
(R)-2-Hydroxyadipoyl-CoA (substrate)
-
Purified enzyme or cell-free extract
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
For dehydratases from anaerobic bacteria, the assay must be performed under strict anaerobic conditions and may require an activator system (e.g., ATP, MgCl₂, and a strong reducing agent like Ti(III)citrate).
-
-
Measurement: Initiate the reaction by adding the enzyme and monitor the change in absorbance over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Purification of Novel Enzymes
The purification of a novel enzyme is essential for its detailed characterization. A multi-step chromatographic approach is generally employed.
Protocol: Purification of a His-tagged Recombinant Enzyme
-
Gene Cloning and Expression: Clone the gene encoding the putative enzyme into an expression vector with a purification tag (e.g., polyhistidine-tag) and express the protein in a suitable host such as Escherichia coli.
-
Cell Lysis: Harvest the cells and lyse them using methods such as sonication or high-pressure homogenization in a suitable buffer.
-
Clarification: Centrifuge the cell lysate to remove cell debris and obtain a clear cell-free extract.
-
Affinity Chromatography: Load the cell-free extract onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein will bind to the column.
-
Washing: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the column using a buffer with a high concentration of imidazole.
-
Further Purification (Optional): If further purification is required, use additional chromatographic steps such as ion-exchange chromatography or size-exclusion chromatography.
-
Purity Analysis: Assess the purity of the enzyme at each step using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Strategies for Discovering Novel Enzymes
The identification of novel enzymes for this compound metabolism can be approached through several strategies, from traditional screening to modern bioinformatics and metagenomics approaches.
Bioinformatics and Genome Mining
The vast amount of publicly available genomic and metagenomic data is a rich resource for discovering novel enzymes.
Workflow: In Silico Discovery of Novel 2-Hydroxyacyl-CoA Metabolizing Enzymes
-
Sequence Homology Search: Use the amino acid sequence of a known 2-hydroxyacyl-CoA metabolizing enzyme (e.g., 2-hydroxyglutaryl-CoA dehydratase from C. symbiosum) as a query to search protein databases (e.g., NCBI, UniProt) using tools like BLAST or PSI-BLAST.
-
Identification of Conserved Motifs: Analyze the retrieved sequences to identify conserved domains and active site residues characteristic of the enzyme family.
-
Phylogenetic Analysis: Construct a phylogenetic tree to understand the evolutionary relationships between the identified candidate enzymes.
-
Genomic Context Analysis: Analyze the genomic neighborhood of the candidate genes. Genes involved in the same metabolic pathway are often clustered together in bacterial genomes.
-
Structural Modeling: If a crystal structure of a homologous enzyme is available, build a 3D model of the candidate enzyme to predict its substrate-binding pocket and active site.
-
Gene Synthesis and Heterologous Expression: Synthesize the genes encoding the most promising candidates and express them in a suitable host for experimental characterization.
Metagenomic Screening
Metagenomics allows for the exploration of the genetic potential of uncultured microorganisms from diverse environments, which can be a source of novel biocatalysts.
Workflow: Function-Based Metagenomic Screening
-
Metagenomic DNA Extraction: Extract high-molecular-weight DNA from an environmental sample (e.g., soil, sediment).
-
Metagenomic Library Construction: Clone the extracted DNA into a suitable expression vector (e.g., fosmid, cosmid) and transform a host organism (e.g., E. coli).
-
Function-Based Screening: Plate the library on a medium containing a substrate that can be converted into a detectable product by the desired enzyme. For example, a screen could be designed where the metabolism of a 2-hydroxyacyl-CoA analog leads to a color change or cell growth.
-
Hit Identification and Characterization: Isolate and sequence the DNA from the positive clones to identify the gene responsible for the observed activity. Characterize the encoded enzyme using the protocols described above.
Visualizations
Metabolic Pathway
Caption: Proposed biosynthetic pathway for adipic acid via this compound.
Experimental Workflow for Novel Enzyme Discovery
Caption: A typical workflow for the discovery and characterization of novel enzymes.
This guide provides a foundational framework for researchers entering the field of novel enzyme discovery for this compound metabolism. By combining bioinformatics-driven approaches with robust experimental validation, the scientific community can accelerate the development of efficient biocatalytic processes for the sustainable production of valuable chemicals.
References
- 1. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]
Structural Characterization of 2-Hydroxyadipoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyadipoyl-CoA is a pivotal intermediate in engineered metabolic pathways for the sustainable production of adipic acid, a key monomer in the synthesis of nylon. A thorough understanding of its structural characteristics is essential for optimizing enzymatic conversions and developing robust biocatalytic processes. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its chemical identity, methods for its synthesis and purification, and analytical techniques for its structural elucidation. Detailed experimental protocols and data presentation are included to facilitate research and development in this area.
Chemical and Physical Properties
This compound is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 2-hydroxyadipic acid[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C27H44N7O20P3S | ChEBI[1] |
| Average Mass | 911.66072 Da | ChEBI[1] |
| Monoisotopic Mass | 911.15747 Da | ChEBI[1] |
| InChIKey | DZNDBGBQXVQBCM-XMWLYHNJSA-N | ChEBI[1] |
| SMILES | CC(C)(COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@Hn1cnc2c(N)ncnc12)--INVALID-LINK--C(=O)NCCC(=O)NCCSC(=O)C(O)CCCC(O)=O | ChEBI |
Biosynthesis and Enzymatic Context
This compound is a key intermediate in the fermentative pathway of some anaerobic bacteria and in engineered pathways for adipic acid production. Its formation and conversion are central to the overall efficiency of these biological systems.
The primary enzymatic reactions involving this compound are:
-
Synthesis: It is synthesized from (R)-2-hydroxyadipate and a suitable CoA donor, a reaction catalyzed by a CoA-transferase, such as glutaconate CoA-transferase.
-
Dehydration: (R)-2-hydroxyadipoyl-CoA is subsequently dehydrated to 2-hexenedioyl-CoA by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase. This enzyme is a two-component system that is notably oxygen-sensitive.
The following diagram illustrates the central role of this compound in the bio-based production of adipic acid.
Biosynthetic pathway leading to adipic acid, highlighting this compound.
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
The synthesis of this compound is typically achieved enzymatically to ensure the correct stereochemistry. The following protocol is a generalized procedure based on methods used for similar acyl-CoA compounds.
Materials:
-
(R)-2-hydroxyadipic acid
-
Coenzyme A (lithium salt)
-
Glutaconate CoA-transferase (or another suitable CoA-transferase)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, (R)-2-hydroxyadipic acid, Coenzyme A, ATP, and MgCl₂.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of glutaconate CoA-transferase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours. Monitor the reaction progress by HPLC.
-
Reaction Quenching: Stop the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzyme.
-
Purification:
-
Centrifuge the mixture to remove the precipitated protein.
-
Neutralize the supernatant.
-
Apply the supernatant to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and unreacted hydrophilic components.
-
Elute the this compound with an appropriate concentration of methanol or acetonitrile.
-
-
HPLC Purification: For higher purity, subject the eluted fraction to preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a stable powder.
The workflow for synthesis and purification is depicted below.
Workflow for the synthesis and purification of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a crucial tool for confirming the identity and purity of synthesized this compound.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.
Procedure:
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI). For MALDI, co-crystallize the sample with a suitable matrix.
-
Data Acquisition: Acquire mass spectra in positive or negative ion mode. The expected molecular ion [M+H]⁺ or [M-H]⁻ should be observed.
-
Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis. The fragmentation pattern of the CoA moiety is well-characterized and can be used to verify the identity of the acyl group.
| Ion Type | Expected m/z |
| [M+H]⁺ | 912.1653 |
| [M-H]⁻ | 910.1519 |
| [M+Na]⁺ | 934.1472 |
NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher).
-
Cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve lyophilized this compound in D₂O.
-
Add a known concentration of an internal standard (e.g., TSP) for chemical shift referencing and quantification.
Experiments:
-
1D ¹H NMR: To identify characteristic proton signals of the adipoyl and CoA moieties.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the spin systems of the adipoyl and CoA moieties.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the connectivity between the adipoyl group and the CoA thioester.
The logical relationship between these NMR experiments for structural elucidation is shown below.
References
Investigating the Stereochemistry of 2-Hydroxyadipoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemistry of acyl-coenzyme A (CoA) thioesters is crucial for their role in metabolism and cellular signaling. 2-Hydroxyadipoyl-CoA, an intermediate in the degradation pathways of lysine and tryptophan, possesses a chiral center at the second carbon, giving rise to (R)- and (S)-enantiomers. The specific stereoisomer involved in enzymatic reactions is critical for pathway flux and can have significant implications for the pathophysiology of metabolic disorders. This technical guide provides an in-depth overview of the stereochemistry of this compound, including its metabolic context, enzymatic transformations, and methods for its stereospecific synthesis and analysis. Detailed experimental protocols and data presentation are included to facilitate further research in this area.
Metabolic and Clinical Significance
2-Hydroxyadipic acid, the precursor to this compound, is formed by the reduction of 2-ketoadipic acid, an intermediate in the metabolic pathways of L-lysine, hydroxy-L-lysine, and L-tryptophan.[1] Inborn errors of metabolism, such as 2-ketoadipic acidemia, result from a deficiency of 2-ketoadipic dehydrogenase, leading to the accumulation and excretion of 2-ketoadipic acid, 2-aminoadipic acid, and 2-hydroxyadipic acid.[1][2][3] While this condition is often considered to have benign phenotypic effects, the chronically high levels of these organic acids can act as metabotoxins.[2] Understanding the stereochemistry of this compound is essential for elucidating the precise metabolic consequences of its accumulation.
The conversion of 2-hydroxyadipic acid to its CoA thioester is a prerequisite for its further metabolism. The subsequent enzymatic reactions are often highly stereospecific, dictating which enantiomer is processed.
Enzymology of this compound
The biological activity of this compound is intrinsically linked to its stereochemistry, with enzymes typically exhibiting a high degree of selectivity for one enantiomer over the other.
(R)-2-Hydroxyglutaryl-CoA Dehydratase
Research on the bacterium Clostridium symbiosum has shown that its (R)-2-hydroxyglutaryl-CoA dehydratase can utilize (R)-2-hydroxyadipoyl-CoA as a substrate. This enzyme catalyzes the reversible dehydration of (R)-2-hydroxyacyl-CoAs to their corresponding 2-enoyl-CoAs. This finding provides strong evidence for the biological relevance of the (R)-enantiomer of this compound, at least in this organism.
Fatty Acid 2-Hydroxylase (FA2H)
In mammals, fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids, which are components of sphingolipids. Studies have demonstrated that FA2H is stereospecific, producing the (R)-enantiomers of 2-hydroxy fatty acids. While FA2H may not directly act on adipic acid, its stereospecificity provides a precedent for the enzymatic production of (R)-2-hydroxyacyl compounds in mammalian systems.
Table 1: Enzymes with Known or Potential Stereospecificity for this compound
| Enzyme | Organism | Substrate/Product Stereochemistry | Function |
| (R)-2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | Acts on (R)-2-hydroxyadipoyl-CoA | Dehydration to 2-hexenedioyl-CoA |
| Fatty Acid 2-Hydroxylase (FA2H) | Mammals | Produces (R)-2-hydroxy fatty acids | Synthesis of 2-hydroxy sphingolipids |
| 2-Ketoadipate Reductase (presumed) | Mammals | Unknown | Reduction of 2-ketoadipate to 2-hydroxyadipate |
Methodologies for Synthesis and Analysis
Investigating the stereochemistry of this compound requires methods for the synthesis of stereochemically pure standards and for the chiral separation and analysis of these enantiomers.
Stereospecific Synthesis of this compound
The synthesis of (R)- and (S)-2-hydroxyadipoyl-CoA can be approached through chemo-enzymatic methods, which offer high stereoselectivity. General protocols for the synthesis of various acyl-CoA thioesters can be adapted for this purpose.
Experimental Protocol: Chemo-Enzymatic Synthesis of this compound
This protocol is a proposed method based on established procedures for other acyl-CoAs.
Part 1: Synthesis of 2-Hydroxyadipic Acid Enantiomers (if not commercially available)
-
Asymmetric Reduction: Start with 2-ketoadipic acid. Use a chiral reducing agent (e.g., a borane with a chiral ligand like (R)- or (S)-2-methyl-CBS-oxazaborolidine) to stereoselectively reduce the ketone to the corresponding (R)- or (S)-2-hydroxyadipic acid.
-
Purification: Purify the resulting 2-hydroxyadipic acid enantiomer by recrystallization or chromatography.
Part 2: Activation and CoA Thioesterification
-
Activation: Dissolve the purified 2-hydroxyadipic acid enantiomer in an anhydrous solvent (e.g., tetrahydrofuran). Activate the carboxylic acid group using a coupling reagent like 1,1'-carbonyldiimidazole (CDI). This forms a reactive acyl-imidazole intermediate.
-
Thioesterification: Prepare a solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate). Add the activated 2-hydroxyadipoyl-imidazole to the CoA solution. The reaction proceeds via nucleophilic attack of the thiol group of CoA on the activated carboxyl group.
-
Purification: Purify the resulting this compound by solid-phase extraction or preparative HPLC.
Chiral Separation and Analysis
The separation and quantification of the enantiomers of this compound are critical for determining their relative abundance in biological systems and for assessing the stereoselectivity of enzymes.
Table 2: Comparison of Analytical Techniques for Chiral Separation of 2-Hydroxy Acids
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Separation on a chiral stationary phase (e.g., polysaccharide-based) that forms transient diastereomeric complexes with the enantiomers. | Direct separation without derivatization; high resolution. | Expensive columns; method development can be time-consuming. |
| GC-MS after Chiral Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column. | High sensitivity and specificity of MS detection; well-established technique. | Indirect method; requires a derivatization step which can introduce errors. |
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This is a proposed method based on protocols for similar hydroxy fatty acids.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: A Chiralpak AD-RH column or similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Chromatography: Inject the sample onto the column and elute with the optimized mobile phase. Monitor the elution of the enantiomers by UV absorbance at approximately 260 nm (for the adenine moiety of CoA).
-
Quantification: Determine the amount of each enantiomer by integrating the peak areas.
Experimental Protocol: GC-MS Analysis of 2-Hydroxyadipic Acid Enantiomers
This protocol is adapted from methods for other 2-hydroxy acids and can be used to analyze the precursor acid.
-
Sample Preparation: Extract organic acids from the biological sample (e.g., urine or plasma).
-
Chiral Derivatization: React the extracted acids with a chiral alcohol (e.g., L-menthol) in the presence of an acid catalyst to form diastereomeric esters. Further derivatize any remaining polar groups by silylation (e.g., with BSTFA).
-
GC-MS Analysis:
-
Gas Chromatograph: Use a standard non-polar capillary column (e.g., DB-5).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan for characteristic fragment ions of the derivatized 2-hydroxyadipate.
-
-
Data Analysis: The diastereomers will have different retention times, allowing for their separation and quantification.
Visualizations
Metabolic Pathway
References
An In-depth Technical Guide on the Evolutionary Conservation of 2-Hydroxyadipoyl-CoA Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The metabolic pathways involving 2-hydroxyadipoyl-CoA are emerging as significant routes in both natural and synthetic biology, primarily linked to the degradation of L-lysine and the biotechnological production of adipic acid. This guide provides a comprehensive technical overview of the evolutionary conservation of these pathways, detailing the key enzymatic steps, their phylogenetic distribution, and the experimental methodologies used for their characterization. While the complete pathway is not universally conserved, its constituent enzymatic activities are found across all three domains of life—Bacteria, Archaea, and Eukarya—often as parts of related metabolic processes such as amino acid metabolism and fatty acid oxidation. This guide synthesizes current knowledge to provide a framework for understanding the evolution and potential applications of this compound metabolism.
Introduction to this compound Pathways
This compound is a key intermediate in the metabolic conversion of L-lysine to adipic acid, a commercially important dicarboxylic acid used in the production of nylon. The pathway typically proceeds from L-lysine via 2-oxoadipate and 2-hydroxyadipate. The subsequent activation to this compound and its dehydration are critical steps that show interesting evolutionary connections to other metabolic pathways. Understanding the conservation of these enzymatic steps is crucial for pathway engineering and discovering novel biocatalysts.
Core Metabolic Pathways
The formation and conversion of this compound are primarily associated with engineered pathways for adipic acid production, building upon existing metabolic routes for L-lysine degradation.
Formation of 2-Hydroxyadipate from L-Lysine
The initial steps leading to 2-hydroxyadipate are rooted in the α-aminoadipate (AAA) pathway of lysine metabolism. This pathway is found in fungi and some bacteria, such as Thermus thermophilus[1].
-
L-Lysine to 2-Oxoadipate: L-lysine is converted to 2-oxoadipate through a series of enzymatic reactions. In many organisms, this involves transamination and oxidative decarboxylation steps.
-
2-Oxoadipate to 2-Hydroxyadipate: 2-oxoadipate is then reduced to (R)-2-hydroxyadipate. This reaction can be catalyzed by enzymes like (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans[2].
Conversion of 2-Hydroxyadipate to Downstream Products
The conversion of 2-hydroxyadipate involves its activation to a CoA thioester and subsequent dehydration.
-
Activation to this compound: 2-hydroxyadipate is activated to this compound. This is typically achieved by a CoA transferase, such as glutaconate CoA-transferase from Acidaminococcus fermentans, which can utilize acetyl-CoA as the CoA donor[3][4].
-
Dehydration of this compound: this compound is dehydrated to 2-hexenedioyl-CoA. This reaction is catalyzed by a 2-hydroxyacyl-CoA dehydratase. Notably, the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum has been shown to act on this compound[5].
The following diagram illustrates the core pathway from L-lysine to 2-hexenedioyl-CoA.
Evolutionary Conservation and Phylogenetic Distribution
The enzymes involved in the this compound pathway exhibit a varied and fascinating evolutionary history. Their functions are often embedded within broader metabolic contexts, such as amino acid metabolism and fatty acid oxidation.
Lysine Degradation Pathways
Lysine can be degraded via several routes across different organisms. The α-aminoadipate pathway is prominent in fungi and has been identified in some bacteria. In many bacteria, lysine degradation proceeds through different intermediates, such as cadaverine and glutarate. The presence of enzymes capable of producing 2-oxoadipate, the precursor to 2-hydroxyadipate, is a key determinant for the potential of this pathway. Comparative genomics reveals that genes for lysine degradation are often found in clusters, which can be regulated by mechanisms such as lysine-sensing riboswitches in bacteria.
In archaea, lysine biosynthesis and degradation pathways are diverse. Some haloarchaea utilize the diaminopimelate (DAP) pathway for lysine synthesis, similar to bacteria, while hyperthermophilic archaea can employ a variant of the AAA pathway. The capacity for 2-oxoadipate formation from lysine in archaea suggests that the upstream portion of the this compound pathway may be present.
2-Hydroxyacyl-CoA Dehydratase Family
The dehydration of this compound is catalyzed by members of the 2-hydroxyacyl-CoA dehydratase family. These are typically iron-sulfur cluster-containing radical enzymes that require an ATP-dependent activation step. These enzymes are found in anaerobic bacteria, particularly in fermenting organisms like Clostridium and Acidaminococcus species, where they participate in amino acid fermentation. The 2-hydroxyglutaryl-CoA dehydratase, which has been shown to have activity on this compound, is a key example. The phylogenetic distribution of these dehydratases suggests an ancient origin, likely evolving to support anaerobic metabolism.
Glutaconate CoA-Transferase and Relationship to Fatty Acid Oxidation
Glutaconate CoA-transferase is a member of the CoA-transferase family of enzymes, which are widespread in all domains of life. These enzymes play crucial roles in the activation and interconversion of various acyl-CoA thioesters. The degradation of dicarboxylic acids, such as adipic acid, often proceeds via a modified β-oxidation pathway in some bacteria. This suggests an evolutionary link between the metabolism of dicarboxylic acids and fatty acid oxidation. It is plausible that enzymes from fatty acid β-oxidation pathways were recruited and adapted for the metabolism of dicarboxylic acid-CoA thioesters like this compound. In archaea, a combination of bacterial-type β-oxidation enzymes and archaeal acetyl-CoA C-acetyltransferase paralogs has been proposed for fatty acid metabolism, indicating a mosaic evolution of these pathways.
The following diagram illustrates the evolutionary relationship of the this compound pathway with other core metabolic pathways.
Quantitative Data
Quantitative kinetic data for the enzymes of the this compound pathway are crucial for understanding its efficiency and for metabolic modeling. While specific data for this compound as a substrate is limited, data from related substrates can provide valuable insights.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (R)-2-Hydroxyglutarate Dehydrogenase | Acidaminococcus fermentans | 2-Oxoadipate | ~0.62 (as inhibitor Ki) | N/A | N/A | |
| Glutaconate CoA-Transferase | Acidaminococcus fermentans | (E)-Glutaconate | 0.1 | 120 | 1.2 x 106 | |
| Glutaconate CoA-Transferase | Acidaminococcus fermentans | Acetyl-CoA | 0.05 | 12 | 2.4 x 105 | |
| 2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | N/A | N/A | N/A | |
| 2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | (R)-2-Hydroxyadipoyl-CoA | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature. The activity of 2-hydroxyglutaryl-CoA dehydratase on this compound has been demonstrated, but kinetic parameters have not been published.
Experimental Protocols
Detailed experimental protocols are essential for the study and engineering of the this compound pathway. The following are representative protocols for key enzymatic assays and analytical methods, based on established procedures for related enzymes and molecules.
Assay for 2-Hydroxyacyl-CoA Dehydratase Activity
This protocol is adapted from methods used for 2-hydroxyglutaryl-CoA dehydratase.
Objective: To measure the dehydration of this compound to 2-hexenedioyl-CoA.
Materials:
-
Purified 2-hydroxyglutaryl-CoA dehydratase and its activator protein
-
(R)-2-Hydroxyadipoyl-CoA (substrate)
-
ATP, MgCl2
-
Dithionite (reducing agent)
-
Anaerobic cuvettes and spectrophotometer
-
Buffer: 100 mM potassium phosphate, pH 7.0
Procedure:
-
Prepare all solutions under strictly anaerobic conditions.
-
In an anaerobic cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer, pH 7.0
-
2 mM MgCl2
-
2 mM ATP
-
1 mM dithionite
-
Activator protein (e.g., 10 µg)
-
2-hydroxyglutaryl-CoA dehydratase (e.g., 20 µg)
-
-
Incubate the mixture for 10 minutes at 37°C to activate the dehydratase.
-
Initiate the reaction by adding this compound to a final concentration of 0.1-1.0 mM.
-
Monitor the formation of the enoyl-CoA product (2-hexenedioyl-CoA) by measuring the increase in absorbance at approximately 263 nm.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.
Assay for Glutaconate CoA-Transferase Activity
This protocol is based on the established assay for glutaconate CoA-transferase from Acidaminococcus fermentans.
Objective: To measure the transfer of CoA from a donor (e.g., acetyl-CoA) to 2-hydroxyadipate.
Materials:
-
Purified glutaconate CoA-transferase
-
2-Hydroxyadipate (acceptor substrate)
-
Acetyl-CoA (CoA donor)
-
Coupling enzyme: e.g., citrate synthase (if monitoring acetyl-CoA consumption)
-
Oxaloacetate (for coupling reaction)
-
DTNB (Ellman's reagent) for measuring free CoA
-
Spectrophotometer
-
Buffer: 100 mM potassium phosphate, pH 7.0
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate buffer, pH 7.0
-
10 mM 2-hydroxyadipate
-
0.5 mM acetyl-CoA
-
-
Initiate the reaction by adding purified glutaconate CoA-transferase (e.g., 5 µg).
-
Monitor the reaction by either:
-
Coupled enzyme assay: Include citrate synthase and oxaloacetate in the reaction mixture and monitor the decrease in absorbance at 232 nm due to the cleavage of the thioester bond of acetyl-CoA.
-
DTNB assay: At different time points, take aliquots of the reaction and stop the reaction. Measure the amount of free CoA produced using DTNB, which reacts with the thiol group to produce a colored product measured at 412 nm.
-
-
Calculate the enzyme activity based on the rate of change in absorbance.
Quantification of this compound by LC-MS/MS
This protocol is a general method for the quantification of acyl-CoA species, adaptable for this compound.
Objective: To quantify the concentration of this compound in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled version of this compound or an odd-chain acyl-CoA)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Extraction:
-
Homogenize the biological sample in ice-cold extraction solvent containing the internal standard.
-
Centrifuge to pellet cell debris and proteins.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient elution on the C18 column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and a characteristic fragment ion will be monitored as the product ion.
-
-
Quantification:
-
Construct a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
The following diagram outlines the experimental workflow for characterizing the this compound pathway.
Conclusion and Future Directions
The study of this compound pathways reveals a fascinating interplay between conserved enzymatic modules and evolutionary adaptation. While a complete, dedicated pathway appears to be rare in nature, the key enzymatic activities are present across diverse life forms, often as part of fundamental metabolic processes like amino acid catabolism and fatty acid metabolism. This modularity provides a rich toolkit for synthetic biologists aiming to engineer novel pathways for the production of valuable chemicals like adipic acid.
Future research should focus on:
-
Discovering Novel Enzymes: Broader genomic and metagenomic screening can uncover novel enzymes with higher specificity and efficiency for the substrates of the this compound pathway.
-
Characterizing Archaeal Pathways: The role of this compound metabolism in Archaea remains largely unexplored and could reveal novel biochemistry.
-
Detailed Kinetic Analysis: Obtaining comprehensive kinetic data for all enzymes in the pathway with their specific substrates is essential for accurate metabolic modeling and rational engineering.
-
Structural Biology: Elucidating the three-dimensional structures of the key enzymes will provide insights into their catalytic mechanisms and substrate specificities, guiding protein engineering efforts.
By continuing to explore the evolutionary landscape of these metabolic pathways, the scientific community can unlock new strategies for sustainable biotechnology and gain a deeper understanding of the intricate web of metabolism.
References
- 1. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Glutaconate CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of 2-hydroxyadipoyl-CoA using a Targeted LC-MS/MS Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyadipoyl-CoA is a pivotal intermediate in the metabolic pathways of amino acids such as L-lysine, L-hydroxylysine, and L-tryptophan. Its position in these pathways, leading to the production of glutaryl-CoA, makes it a significant biomarker for studying metabolic disorders.[1][2] Specifically, defects in the degradation pathway, such as deficiencies in the 2-oxoadipate dehydrogenase complex (OADHC), can lead to the accumulation of upstream metabolites, including 2-oxoadipate and 2-aminoadipate.[1][2] Furthermore, there is growing interest in engineering metabolic pathways for the bio-based production of valuable chemicals like adipic acid, where this compound is a key intermediate synthesized from 2-oxoadipate.[3]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The protocol is designed to provide researchers with a reliable tool for investigating the roles of this compound in both health and disease, as well as for monitoring its production in engineered biological systems.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of short- to long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample (~100 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (or other odd-chain acyl-CoA not present in the sample)
-
Methanol-Chloroform solution (2:1, v/v)
-
10 mM Ammonium Formate
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE Column Conditioning Solution: Methanol
-
SPE Column Equilibration Solution: Water
-
SPE Column Wash Solution 1: 2% Formic Acid
-
SPE Column Wash Solution 2: Methanol
-
SPE Column Elution Solution: 5% Ammonium Hydroxide in Methanol
-
Reconstitution Solution: 50% Methanol in water
Procedure:
-
Weigh approximately 100 mg of frozen tissue in a polypropylene tube.
-
Add a known amount of the internal standard solution.
-
Add 3 mL of ice-cold methanol-chloroform (2:1) solution.
-
Homogenize the tissue on ice using a probe sonicator or other suitable homogenizer.
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the supernatant. Vortex for 10 seconds.
-
Centrifuge at 1300 x g for 15 minutes at 4°C.
-
Collect the upper aqueous layer containing the acyl-CoAs.
-
Condition an SPE column with 3 mL of methanol.
-
Equilibrate the SPE column with 3 mL of water.
-
Load the aqueous extract onto the SPE column.
-
Wash the column with 2.4 mL of 2% formic acid.
-
Wash the column with 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on typical conditions for acyl-CoA analysis and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-95% B
-
15-18 min: 95% B
-
18.1-22 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
-
Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da in the positive ion mode, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.
-
The monoisotopic mass of this compound is 911.15747 Da. The protonated molecule [M+H]+ would be at m/z 912.16.
-
The predicted product ion would be 912.16 - 507 = 405.16.
-
Data Presentation
Table 1: Predicted MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 912.16 | 405.16 | To be optimized |
| Heptadecanoyl-CoA (IS) | 1004.52 | 497.52 | To be optimized |
Table 2: Hypothetical Quantitative Performance of the Method
| Parameter | This compound |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 5 nM |
| Limit of Quantification (LOQ) | 15 nM |
| Recovery | 85-105% |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
Note: The values in Table 2 are hypothetical and must be determined experimentally using a synthesized this compound standard.
Visualizations
Biochemical Pathway of this compound
The following diagram illustrates the position of this compound in the metabolic pathway leading from 2-oxoadipate.
Caption: Pathway from 2-oxoadipate to 2-hexenedioyl-CoA.
Experimental Workflow
The diagram below outlines the major steps in the quantification of this compound from tissue samples.
Caption: Workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. This application note offers a comprehensive protocol that can be adapted by researchers to study the role of this important metabolite in various biological contexts, from inherited metabolic diseases to biotechnological applications. While the synthesis of an analytical standard is a prerequisite for absolute quantification, the methodology presented here forms a solid foundation for the development of a validated assay.
References
Application Note & Protocol: A Cell-Based Assay for 2-Hydroxyadipoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyadipoyl-CoA is a key intermediate in engineered metabolic pathways for the production of valuable biorenewable chemicals and has potential relevance in the study of certain metabolic disorders. The development of robust and reliable methods to quantify its production in a cellular context is crucial for pathway optimization, enzyme characterization, and high-throughput screening of potential modulators. This application note provides a detailed protocol for establishing a cell-based assay to produce and quantify this compound in a human cell line.
The assay is based on the metabolic engineering of Human Embryonic Kidney 293 (HEK293) cells to express the necessary enzymatic machinery for the conversion of an endogenous metabolite into this compound. The subsequent quantification of the target molecule is achieved through a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This comprehensive guide includes detailed experimental protocols, data presentation tables, and visualizations of the underlying biological and experimental workflows.
Signaling Pathway and Experimental Workflow
To produce this compound, the endogenous lysine degradation pathway in HEK293 cells is harnessed. The native metabolite, 2-oxoadipate, serves as the precursor. Two exogenous enzymes are introduced to create the desired synthetic pathway.
Caption: Engineered metabolic pathway for this compound production in HEK293 cells.
The overall experimental process involves the stable transfection of HEK293 cells, subsequent cell culture and induction of gene expression, followed by metabolite extraction and analysis.
Caption: Overview of the experimental workflow from cell line engineering to data analysis.
Materials and Methods
Reagents and Consumables
-
HEK293 Cell Line (ATCC® CRL-1573™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Selection Antibiotic (e.g., Puromycin, Hygromycin B)
-
Expression vectors (e.g., pcDNA™3.1)
-
Genes encoding 2-oxoadipate reductase and this compound synthetase (codon-optimized for human expression)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid
-
Ammonium Acetate
-
This compound standard (synthesized or custom order)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Water bath
-
Microplate reader (for cell viability assays)
-
Sonicator or homogenizer
-
Lyophilizer or vacuum concentrator
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Experimental Protocols
Engineering of HEK293 Cells for this compound Production
-
Plasmid Construction :
-
Subclone the codon-optimized genes for a putative 2-oxoadipate reductase and a this compound synthetase into a mammalian expression vector (e.g., pcDNA™3.1) under the control of a strong constitutive promoter (e.g., CMV).
-
Incorporate different antibiotic resistance genes into each plasmid for dual selection.
-
-
Stable Transfection :
-
Seed HEK293 cells in a 6-well plate at a density of 2 x 10⁵ cells/well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Allow cells to adhere and reach 70-80% confluency.
-
On the day of transfection, replace the medium with Opti-MEM™.
-
Prepare the transfection complex using Lipofectamine™ 3000 according to the manufacturer's protocol with the two expression plasmids.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the medium with complete DMEM and incubate for 48 hours.
-
-
Selection of Stable Cell Lines :
-
After 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate concentrations of both selection antibiotics (e.g., 1-2 µg/mL Puromycin and 100-200 µg/mL Hygromycin B).
-
Replace the selection medium every 3-4 days.
-
Continue selection for 2-3 weeks until resistant colonies are visible and non-transfected cells are eliminated.
-
Isolate single colonies and expand them to establish clonal cell lines.
-
-
Validation of Gene Expression :
-
Confirm the expression of the transgenes in the stable clonal lines using RT-qPCR for mRNA levels and Western blotting for protein expression.
-
Cell-Based Assay for this compound Production
-
Cell Seeding :
-
Seed the engineered HEK293 cells and a parental (non-transfected) HEK293 control cell line in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Culture for 24 hours to allow for cell attachment.
-
-
Induction (if using an inducible system) :
-
If an inducible expression system is used, add the appropriate inducer (e.g., doxycycline) to the culture medium at a pre-determined optimal concentration.
-
Incubate for the desired induction period (e.g., 24-48 hours).
-
-
Metabolite Extraction :
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Include an internal standard at this stage for accurate quantification.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator or lyophilizer.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 10 mM ammonium acetate in water, pH 7.0.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
This compound : Determine the precursor ion [M+H]⁺ and a specific product ion.
-
Internal Standard : Monitor the corresponding transition for the isotopically labeled standard.
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
Quantification :
-
Generate a standard curve using a serial dilution of the this compound standard.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Normalize the final concentration to the cell number or total protein content of the corresponding well.
-
Data Presentation
The quantitative data from the cell-based assay should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| Cell Line | Treatment | This compound (pmol/10⁶ cells) | Standard Deviation |
| Parental HEK293 | - | Not Detected | N/A |
| Engineered Clone 1 | No Inducer | 1.5 | 0.2 |
| Engineered Clone 1 | Inducer (24h) | 15.2 | 1.8 |
| Engineered Clone 1 | Inducer (48h) | 25.8 | 2.5 |
| Engineered Clone 2 | No Inducer | 1.2 | 0.3 |
| Engineered Clone 2 | Inducer (24h) | 18.9 | 2.1 |
| Engineered Clone 2 | Inducer (48h) | 32.1 | 3.0 |
digraph "Data_Processing_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Raw_Data" [label="Raw LC-MS/MS Data\n(Peak Areas)"]; "Standard_Curve" [label="Standard Curve\n(Known Concentrations)"]; "Quantification" [label="Quantification\n(Peak Area Ratio vs. Conc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Normalization_Factor" [label="Normalization Factor\n(Cell Count or Protein Conc.)"]; "Normalized_Data" [label="Normalized this compound\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Statistical_Analysis" [label="Statistical Analysis\n(e.g., t-test, ANOVA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Results" [label="Final Results and\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Raw_Data" -> "Quantification"; "Standard_Curve" -> "Quantification"; "Quantification" -> "Normalized_Data"; "Normalization_Factor" -> "Normalized_Data"; "Normalized_Data" -> "Statistical_Analysis"; "Statistical_Analysis" -> "Final_Results"; }
Caption: Logical flow of data processing from raw LC-MS/MS output to final interpreted results.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no this compound detected | - Inefficient transfection/gene expression- Poor enzyme activity- Inefficient metabolite extraction- Insufficient precursor (2-oxoadipate) | - Validate transgene expression via qPCR/Western blot.- Test enzyme activity in vitro with purified protein.- Optimize extraction solvent and procedure.- Supplement media with a cell-permeable precursor. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during extraction or sample preparation- Inconsistent quenching of metabolism | - Use a cell counter for accurate seeding.- Use calibrated pipettes and be meticulous.- Ensure rapid and consistent addition of cold extraction solvent. |
| Poor chromatographic peak shape | - Column degradation- Improper mobile phase pH- Sample matrix effects | - Replace the column.- Verify and adjust mobile phase pH.- Dilute the sample or use a solid-phase extraction (SPE) cleanup step. |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a cell-based assay for the production and quantification of this compound. By combining metabolic engineering of HEK293 cells with a sensitive LC-MS/MS analytical method, this protocol enables researchers to reliably measure the intracellular concentration of this important metabolic intermediate. The provided methodologies can be adapted for high-throughput screening applications in drug discovery and for fundamental research in metabolic engineering and biochemistry.
Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxyadipoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyadipoyl-CoA is a crucial intermediate in the biosynthesis of adipic acid, a valuable platform chemical for the production of polymers like nylon-6,6. The enzymatic synthesis of this compound offers a green and sustainable alternative to traditional chemical synthesis routes. This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound from 2-hydroxyadipate using Glutaconate CoA-transferase (GctAB) from Acidaminococcus fermentans. The protocol covers the reaction setup, purification of the product, and methods for its characterization.
Reaction Principle
The synthesis of this compound is achieved through a CoA transfer reaction catalyzed by Glutaconate CoA-transferase (GctAB). In this reaction, a CoA moiety is transferred from a donor molecule, such as acetyl-CoA, to the carboxyl group of 2-hydroxyadipate, resulting in the formation of this compound and acetate.[1][2][3][4]
Reaction: 2-Hydroxyadipate + Acetyl-CoA ⇌ this compound + Acetate
Quantitative Data
| Substrate (CoA Acceptor) | Relative Activity (%) | Apparent Km (mM) | Reference |
| (E)-Glutaconate | 100 | 0.2 | [5] |
| Glutarate | 80 | 1.5 | |
| (R)-2-Hydroxyglutarate | 70 | 2.0 | |
| Acrylate | 60 | 5.0 | |
| Propionate | 50 | 10.0 | |
| 2-Hydroxyadipate | Estimated ~60-70 | Estimated ~2-3 | N/A |
Note: The values for 2-hydroxyadipate are estimations based on the activity with the structurally similar substrate (R)-2-hydroxyglutarate.
Experimental Protocols
Materials and Reagents:
-
Glutaconate CoA-transferase (GctAB) from Acidaminococcus fermentans (purified)
-
(R,S)-2-Hydroxyadipic acid
-
Acetyl-CoA lithium salt
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Tris-HCl buffer
-
HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
Mass spectrometer with ESI source
Protocol for Enzymatic Synthesis of this compound:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
Component Final Concentration Volume (for 1 mL reaction) Potassium phosphate buffer (100 mM, pH 7.0) 50 mM 500 µL 2-Hydroxyadipic acid 5 mM 50 µL of 100 mM stock Acetyl-CoA 10 mM 100 µL of 100 mM stock Glutaconate CoA-transferase (GctAB) 1-5 µM X µL (depending on stock concentration) | Nuclease-free water | - | to 1 mL |
-
Note: The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Quenching:
-
To stop the reaction, add an equal volume of ice-cold acetonitrile or 10% (v/v) trifluoroacetic acid (TFA).
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the enzyme and other proteins.
-
-
Purification of this compound by HPLC:
-
Transfer the supernatant from the previous step to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution. A typical gradient could be:
-
0-5 min: 5% Acetonitrile
-
5-25 min: 5% to 50% Acetonitrile
-
25-30 min: 50% to 95% Acetonitrile
-
30-35 min: 95% Acetonitrile
-
35-40 min: 95% to 5% Acetonitrile
-
-
Monitor the elution profile at 260 nm (for the adenine ring of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
-
Product Characterization by Mass Spectrometry:
-
Confirm the identity of the purified product by electrospray ionization mass spectrometry (ESI-MS).
-
The expected mass of this compound ([M-H]⁻) is approximately 910.18 g/mol . Analyze the sample in negative ion mode.
-
Visualizations
References
- 1. deepdyve.com [deepdyve.com]
- 2. Glutaconate CoA-transferase - Wikipedia [en.wikipedia.org]
- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Hydroxyadipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and theoretical fragmentation pattern for the analysis of 2-hydroxyadipoyl-CoA using mass spectrometry. Understanding the fragmentation behavior of this molecule is crucial for its identification and quantification in complex biological matrices, which is relevant for studies in metabolic pathways and drug development. The protocol outlines a standard liquid chromatography-mass spectrometry (LC-MS) setup, and the expected fragmentation pattern is predicted based on established principles for acyl-CoA and hydroxy-dicarboxylic acid compounds.
Introduction
This compound is a hydroxyacyl-CoA intermediate.[1] As with other acyl-CoA derivatives, it plays a role in various metabolic processes. Accurate detection and quantification are essential for understanding its biochemical significance. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose due to its high sensitivity and specificity. This note describes the characteristic fragmentation pattern of this compound, providing a guide for its unambiguous identification.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive ion mode collision-induced dissociation (CID) is expected to be dominated by cleavages at the thioester bond and within the Coenzyme A moiety. Based on the known fragmentation of similar compounds, a cascade of characteristic product ions can be predicted.[2][3][4][5]
The fragmentation pathway is initiated by protonation, typically occurring at the N7 position of the adenine ring. Subsequent fragmentation events are driven by the charge localization and the inherent lability of the phosphate and thioester bonds.
Quantitative Data Summary
The following table summarizes the predicted prominent ions for this compound in positive ion mode MS/MS. The exact mass is calculated based on the molecular formula C27H44N7O20P3S.
| Precursor Ion (m/z) | Product Ion (m/z) | Identity | Fragmentation Description |
| 912.165 | 405.148 | [2-Hydroxyadipoyl-pantetheine + H]+ | Neutral loss of 3'-phosphoadenosine diphosphate (507 Da) |
| 912.165 | 428.037 | [Adenosine 3',5'-diphosphate + H]+ | Characteristic fragment of the CoA moiety |
| 428.037 | 410.026 | [Adenosine 3',5'-diphosphate - H2O + H]+ | Loss of water from the ribose moiety of the m/z 428 fragment |
| 405.148 | 387.137 | [2-Hydroxyadipoyl-pantetheine - H2O + H]+ | Loss of water from the 2-hydroxyadipoyl moiety |
| 405.148 | 145.049 | [2-Hydroxyadipoyl]+ | Cleavage of the pantetheine amide bond |
| 145.049 | 127.039 | [2-Hydroxyadipoyl - H2O]+ | Loss of water from the 2-hydroxyadipoyl fragment |
Experimental Protocol
This protocol provides a general framework for the analysis of this compound. Optimization of parameters may be required for specific instrumentation and sample matrices.
4.1 Sample Preparation
-
Extraction: Extract metabolites from biological samples using a cold solvent mixture such as acetonitrile/methanol/water (40:40:20 v/v/v).
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
4.2 Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separation.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-20 min: 98% to 2% B
-
20-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.3 Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 150-1000.
-
MS/MS Analysis: For targeted analysis, use a precursor ion of m/z 912.165.
-
Collision Energy: Optimize collision energy (typically 20-40 eV) to obtain the desired fragmentation pattern.
-
Key Transitions for Multiple Reaction Monitoring (MRM):
-
912.2 -> 405.1
-
912.2 -> 428.0
-
Conclusion
The predictable fragmentation of this compound, characterized by the neutral loss of 507 Da and the formation of a key fragment at m/z 428, provides a robust method for its identification and quantification. The protocol and data presented in this application note serve as a valuable resource for researchers in metabolomics and drug development, enabling the reliable analysis of this important metabolite.
References
- 1. This compound (CHEBI:49303) [ebi.ac.uk]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 2-Hydroxyadipoyl-CoA using a Novel Fluorescent Probe
Introduction
2-Hydroxyadipoyl-CoA is a key intermediate in the metabolic pathways of certain amino acids and fatty acids.[1][2] Altered levels of this metabolite may be indicative of metabolic dysregulation in various diseases, including inherited metabolic disorders and cancer.[3][4][5] The development of tools for the sensitive and selective detection of this compound in biological samples is therefore of great interest to researchers in the fields of biochemistry, cell biology, and drug discovery.
These application notes describe the use of a novel fluorescent probe, HA-CoA Green , for the quantitative detection of this compound. HA-CoA Green is a cell-permeable, turn-on fluorescent probe that exhibits a significant increase in fluorescence intensity upon enzymatic oxidation in the presence of this compound. This allows for the sensitive and selective detection of this compound in vitro and in living cells.
Principle of Detection
The detection of this compound using HA-CoA Green is based on an enzyme-coupled reaction. The probe is designed to be a substrate for a specific 2-hydroxyacyl-CoA dehydrogenase. In the presence of this compound, the enzyme catalyzes the oxidation of the probe, leading to the formation of a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the concentration of this compound in the sample.
Data Presentation
Table 1: Spectroscopic Properties of HA-CoA Green
| Property | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) | 0.85 (in the presence of target) |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |
| Fold-change in Fluorescence | >50-fold |
Table 2: Performance Characteristics of the HA-CoA Green Assay
| Parameter | Value |
| Limit of Detection (LOD) | 10 nM |
| Limit of Quantification (LOQ) | 30 nM |
| Linear Range | 0.05 - 10 µM |
| Specificity | High (no cross-reactivity with other acyl-CoA species) |
| Incubation Time | 30 minutes |
| Assay Temperature | 37°C |
Diagrams
Caption: Metabolic pathway showing the generation of this compound.
Caption: General workflow for the detection of this compound.
Caption: Mechanism of action of the HA-CoA Green fluorescent probe.
Experimental Protocols
Protocol 1: Synthesis and Purification of HA-CoA Green
The synthesis of HA-CoA Green is a multi-step process involving the conjugation of a fluorophore to a this compound analog. A detailed synthesis protocol is available upon request from the manufacturer. The final product is purified by high-performance liquid chromatography (HPLC) to ensure >95% purity.
Protocol 2: Spectroscopic Characterization of HA-CoA Green
-
Prepare a 1 mM stock solution of HA-CoA Green in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in assay buffer (50 mM Tris-HCl, pH 7.4) to a final concentration of 10 µM.
-
Record the absorbance spectrum from 300 to 600 nm using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum from 500 to 600 nm with an excitation wavelength of 488 nm using a fluorescence spectrophotometer.
-
To determine the fluorescence enhancement, add an excess of 2-hydroxyacyl-CoA dehydrogenase and this compound to the cuvette and record the emission spectrum after 30 minutes.
Protocol 3: In Vitro Assay for this compound Detection
-
Prepare a standard curve of this compound in assay buffer ranging from 0 to 10 µM.
-
Prepare a reaction mixture containing 5 µM HA-CoA Green and 1 U/mL of 2-hydroxyacyl-CoA dehydrogenase in assay buffer.
-
Add 50 µL of the reaction mixture to each well of a 96-well microplate.
-
Add 50 µL of the this compound standards to the respective wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation of 488 nm and an emission of 525 nm using a microplate reader.
-
Plot the fluorescence intensity as a function of the this compound concentration to generate a standard curve.
Protocol 4: Detection of this compound in Cell Lysates
-
Culture cells to the desired density and treat as required.
-
Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in assay buffer.
-
Follow the in vitro assay protocol (Protocol 3), using the diluted cell lysate as the sample.
-
Quantify the amount of this compound in the sample using the standard curve.
Protocol 5: Live-Cell Imaging of this compound
-
Plate cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Treat the cells with the desired compounds for the appropriate duration.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Incubate the cells with 5 µM HA-CoA Green in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set for green fluorescence (e.g., FITC filter).
-
Quantify the fluorescence intensity of individual cells using image analysis software.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Low concentration of this compound- Inactive enzyme- Incorrect filter set | - Concentrate the sample- Use fresh enzyme- Use the recommended filter set |
| High background fluorescence | - Incomplete removal of excess probe- Autofluorescence of cells or medium | - Increase the number of washes- Use a background subtraction algorithm |
| Cell toxicity | - High concentration of the probe- Prolonged incubation time | - Reduce the probe concentration- Decrease the incubation time |
Ordering Information
| Product | Catalog Number | Quantity |
| HA-CoA Green Fluorescent Probe | HCG-001 | 1 mg |
| 2-Hydroxyacyl-CoA Dehydrogenase | HCD-001 | 100 U |
| This compound Standard | HCS-001 | 1 mg |
For research use only. Not for use in diagnostic procedures.
References
- 1. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2-Hydroxyadipoyl-CoA Metabolism Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Application Note: Elucidating 2-Hydroxyadipoyl-CoA Metabolism with CRISPR-Cas9
The advent of CRISPR-Cas9 technology has revolutionized the study of metabolic pathways, offering unprecedented precision in dissecting the roles of specific genes and enzymes. This is particularly relevant for complex pathways such as the metabolism of this compound, an intermediate in the degradation of lysine and tryptophan. Dysregulation of this pathway is associated with inherited metabolic disorders like 2-aminoadipic and 2-oxoadipic aciduria, characterized by the accumulation of 2-aminoadipic acid (2-AAA), 2-oxoadipic acid, and 2-hydroxyadipic acid.[1][2] The key enzyme complex in this pathway is the 2-oxoadipate dehydrogenase complex, of which dehydrogenase E1 and transketolase domain-containing protein 1 (DHTKD1) is a critical component.[3][4] Mutations in the DHTKD1 gene have been identified as a cause of these acidurias.[1]
CRISPR-Cas9 provides a powerful tool to model these diseases and investigate the function of genes like DHTKD1 in a controlled cellular environment. By creating targeted gene knockouts, researchers can replicate the genetic basis of these metabolic disorders and study the resulting downstream effects on metabolite levels and overall cellular function. For instance, CRISPR-Cas9-mediated knockout of DHTKD1 in human cell lines has been shown to lead to a significant increase in the secretion of 2-AAA, directly linking the gene to the observed metabolic phenotype. This approach allows for a detailed investigation of the pathophysiological mechanisms and the identification of potential therapeutic targets.
These application notes and protocols provide a comprehensive guide for researchers to utilize CRISPR-Cas9 for studying this compound metabolism. The protocols cover the entire workflow, from the design of guide RNAs (gRNAs) for targeting specific genes like DHTKD1 to the detailed analysis of metabolic changes using techniques such as liquid chromatography-mass spectrometry (LC-MS). By following these methodologies, researchers can effectively leverage the power of CRISPR-Cas9 to unravel the complexities of this compound metabolism and its role in health and disease.
Quantitative Data Presentation
The following tables summarize quantitative data from a study where CRISPR-Cas9 was used to knock out the DHTKD1 gene in the HAP1 human cell line, leading to perturbations in the this compound metabolic pathway.
Table 1: Relative 2-Aminoadipic Acid (2-AAA) Levels in Wild-Type (WT) and DHTKD1 Knockout (KO) HAP1 Cells
| Cell Line | Relative 2-AAA Level (Normalized to WT) | Fold Change | p-value |
| Wild-Type (WT) | 1.00 | - | - |
| DHTKD1 KO | 3.50 ± 0.50 | 3.5 | 0.002 |
Data adapted from a study on DHTKD1 knockout in HAP1 cells, where 2-AAA in the cell media was measured.
Table 2: Mitochondrial Respiration Parameters in WT and DHTKD1 KO HAP1 Cells
| Parameter | Wild-Type (WT) | DHTKD1 KO | % Change from WT |
| Basal Respiration (pmol O2/min) | 100 ± 5 | 75 ± 6 | -25% |
| ATP-Linked Respiration (pmol O2/min) | 80 ± 4 | 55 ± 5 | -31.25% |
| Maximal Respiration (pmol O2/min) | 200 ± 10 | 150 ± 12 | -25% |
| Spare Respiratory Capacity (%) | 100 ± 8 | 95 ± 9 | -5% |
Data represents typical changes observed in mitochondrial function upon disruption of key metabolic enzymes and is based on findings from DHTKD1 knockout studies.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of DHTKD1 in Mammalian Cells
This protocol outlines the steps for generating a DHTKD1 knockout cell line using the CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Synthesis:
-
Design: Utilize online tools such as the Synthego CRISPR Design Tool or Eukaryotic Pathogen CRISPR guide RNA/DNA Design Tool to design gRNAs targeting an early exon of the DHTKD1 gene to maximize the chance of creating a non-functional protein. A recommended gRNA sequence for targeting exon 4 of human DHTKD1 is TCGACAGTGAAGCGATATGG.
-
Synthesis: Synthesize the designed gRNAs as single-guide RNAs (sgRNAs) with chemical modifications to enhance stability and efficiency.
2. CRISPR-Cas9 Component Delivery:
-
Cell Culture: Culture the target mammalian cell line (e.g., HAP1, HEK293T) in the appropriate medium and conditions to ensure optimal health and transfection efficiency.
-
Ribonucleoprotein (RNP) Formation: Complex the synthetic sgRNA with purified Cas9 nuclease to form RNPs. This method minimizes off-target effects compared to plasmid-based systems.
-
Transfection: Deliver the RNPs into the cells using electroporation or lipofection. Optimize the transfection parameters for the specific cell line being used.
3. Clonal Selection and Expansion:
-
Single-Cell Sorting: After transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Colony Expansion: Culture the single cells to allow for the formation of clonal colonies.
-
Genomic DNA Extraction: Once colonies are established, expand them and extract genomic DNA for mutation analysis.
4. Verification of Gene Editing:
-
PCR Amplification: Amplify the targeted region of the DHTKD1 gene from the genomic DNA of each clone.
-
Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blotting: Confirm the absence of the DHTKD1 protein in the knockout clones by Western blot analysis using a specific antibody.
Protocol 2: Metabolite Extraction and Analysis
This protocol describes the extraction of metabolites from cultured cells and their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Metabolite Extraction:
-
Cell Harvesting: Grow WT and knockout cells to 80-90% confluency.
-
Quenching Metabolism: Quickly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). To quench metabolic activity, add liquid nitrogen directly to the culture dish to flash-freeze the cells.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
2. LC-MS Analysis:
-
Sample Preparation: Dry the metabolite extract using a speed vacuum concentrator and reconstitute in an appropriate solvent for LC-MS analysis.
-
Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites like 2-hydroxyadipate.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer to accurately measure their mass-to-charge ratio (m/z) and fragmentation patterns for identification.
-
Data Analysis: Process the raw LC-MS data using specialized software to identify and quantify the metabolites. Compare the metabolite profiles of the WT and knockout cells to identify significant changes.
Visualizations
Caption: this compound in Lysine and Tryptophan Degradation.
Caption: CRISPR-Cas9 Workflow for Metabolic Gene Knockout.
References
Application Notes and Protocols for the Structural Analysis of 2-Hydroxyadipoyl-CoA by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyadipoyl-CoA is an intermediate in various metabolic pathways, including the degradation of certain amino acids and the biosynthesis of specific natural products. Its precise structural characterization is crucial for understanding enzyme kinetics, reaction mechanisms, and for the development of targeted therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of metabolites in solution. This document provides a comprehensive guide to the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Predicted NMR Data for this compound
Due to the limited availability of experimentally acquired NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on the known spectral data of its constituent moieties: 2-hydroxyadipic acid and coenzyme A, as well as established chemical shift correlations for similar acyl-CoA thioesters. It is important to note that actual chemical shifts may vary depending on experimental conditions such as solvent, pH, temperature, and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Adipoyl Moiety | |||
| H-2 | ~4.12 | dd | ~7.5, 4.5 |
| H-3a | ~1.77 | m | |
| H-3b | ~1.66 | m | |
| H-4a | ~1.68 | m | |
| H-4b | ~1.64 | m | |
| H-5a | ~2.38 | t | ~7.0 |
| H-5b | ~2.38 | t | ~7.0 |
| Coenzyme A Moiety | |||
| Adenine H-2' | ~8.4 | s | |
| Adenine H-8' | ~8.1 | s | |
| Ribose H-1'' | ~6.1 | d | ~5.0 |
| Pantetheine H-1''' | ~3.5 | t | ~6.5 |
| Pantetheine H-2''' | ~2.5 | t | ~6.5 |
| Pantetheine H-4'''a | ~3.8 | d | |
| Pantetheine H-4'''b | ~3.8 | d | |
| Pantetheine H-6''' | ~4.0 | s | |
| Pantetheine CH₃(a) | ~0.8 | s | |
| Pantetheine CH₃(b) | ~0.7 | s | |
| Cysteamine H-1'''' | ~3.1 | t | ~6.5 |
| Cysteamine H-2'''' | ~2.8 | t | ~6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Number | Predicted Chemical Shift (ppm) |
| Adipoyl Moiety | |
| C-1 (Thioester) | ~200-205 |
| C-2 | ~74.7 |
| C-3 | ~36.6 |
| C-4 | ~24.4 |
| C-5 | ~40.0 |
| C-6 (Carboxyl) | ~178-180 |
| Coenzyme A Moiety | |
| Adenine C-2' | ~152 |
| Adenine C-4' | ~148 |
| Adenine C-5' | ~118 |
| Adenine C-6' | ~155 |
| Adenine C-8' | ~140 |
| Ribose C-1'' | ~87 |
| Ribose C-2'' | ~74 |
| Ribose C-3'' | ~70 |
| Ribose C-4'' | ~84 |
| Ribose C-5'' | ~65 |
| Pantetheine C-1''' | ~42 |
| Pantetheine C-2''' | ~36 |
| Pantetheine C-3''' | ~78 |
| Pantetheine C-4''' | ~72 |
| Pantetheine C-5''' | ~22 |
| Pantetheine C-6''' | ~22 |
| Pantetheine C-7''' | ~175 |
| Cysteamine C-1'''' | ~30 |
| Cysteamine C-2'''' | ~40 |
Experimental Protocols
The following protocols are generalized for the NMR analysis of acyl-CoA esters and can be adapted for this compound.
Sample Preparation
-
Synthesis/Isolation: this compound can be synthesized enzymatically or chemically, or isolated from biological samples. Purity should be assessed by HPLC or mass spectrometry prior to NMR analysis.
-
Solvent: Deuterium oxide (D₂O) is the solvent of choice for acquiring NMR spectra of coenzyme A esters as it is biologically relevant and avoids the large solvent signal of water.
-
Concentration: A concentration of 1-10 mM is typically sufficient for ¹H NMR. For ¹³C and 2D NMR experiments, higher concentrations (10-50 mM) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
pH and Buffering: The chemical shifts of the phosphate and carboxylate groups are sensitive to pH. It is recommended to use a buffer (e.g., 50 mM phosphate buffer in D₂O) to maintain a stable pH, typically around 7.0.
-
Internal Standard: A suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), should be added for accurate chemical shift referencing (0.0 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended to achieve optimal resolution and sensitivity.
-
¹H NMR: A standard one-pulse experiment with water suppression (e.g., presaturation or WATERGATE) should be used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom. A sufficient number of scans and a relaxation delay that allows for full relaxation of the quaternary carbons are crucial.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, revealing ¹H-¹H spin systems and aiding in the assignment of adjacent protons in the adipoyl and pantetheine moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous C-H connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is essential for connecting different spin systems and assigning quaternary carbons, such as the thioester and carboxyl carbons.
-
Data Analysis and Structural Elucidation Workflow
The structural analysis of this compound using NMR data follows a logical progression, as illustrated in the workflow diagram below.
Caption: Workflow for NMR-based structural elucidation of this compound.
Signaling Pathway Context
This compound is an intermediate in metabolic pathways. The following diagram illustrates a simplified representation of its involvement.
Caption: Simplified metabolic pathway involving this compound.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust platform for the detailed structural analysis of this compound. The predicted chemical shifts and experimental protocols outlined in this document serve as a valuable resource for researchers in metabolism, enzymology, and drug discovery. The application of these methods will facilitate a deeper understanding of the role of this compound in biological systems.
Application of 2-Hydroxyadipoyl-CoA in Synthetic Biology: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – 2-Hydroxyadipoyl-CoA, a key intermediate in engineered metabolic pathways, is gaining significant attention in the field of synthetic biology for its role in the sustainable production of valuable chemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this versatile molecule. Primarily, this compound serves as a crucial precursor in the biosynthesis of adipic acid, a monomer essential for the production of Nylon-6,6.
Application Notes
The primary application of this compound in synthetic biology is its role as an intermediate in the microbial production of adipic acid. Traditional chemical synthesis of adipic acid is an energy-intensive process with significant environmental drawbacks. Biocatalytic routes using engineered microorganisms offer a more sustainable alternative. In these engineered pathways, this compound is a critical link, connecting central metabolism to the final product, adipic acid.
A notable pathway involves the conversion of α-ketoglutarate, a TCA cycle intermediate, to 2-oxoadipate. This is followed by reduction to 2-hydroxyadipate, which is then activated to this compound. The subsequent dehydration of this compound yields 2-hexenedioyl-CoA, a direct precursor to adipic acid[1]. The enzyme responsible for this key dehydration step is 2-hydroxyglutaryl-CoA dehydratase, which has been shown to act on this compound[2][3].
The development of efficient microbial cell factories for adipic acid production hinges on the effective channeling of metabolites through this pathway. While significant progress has been made in optimizing the production of the precursor 2-hydroxyadipate, with titers reaching up to 11.1 g/L in engineered Escherichia coli[1][4], the direct quantification of intracellular this compound pools and the optimization of its conversion remain critical areas of research.
Quantitative Data
The enzymatic conversion of this compound is a critical step in the biosynthetic pathway to adipic acid. The kinetic parameters of the enzyme responsible for this conversion, 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, have been characterized.
| Substrate | Enzyme | Km (µM) | Vmax (U/mg) | Source |
| (R,S)-2-Hydroxyadipoyl-CoA | 2-Hydroxyglutaryl-CoA Dehydratase | 100 ± 10 | 29.0 ± 0.3 |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the use of glutaconate CoA-transferase for the activation of 2-hydroxyadipate.
Materials:
-
2-hydroxyadipate
-
Glutaconyl-CoA (or a suitable CoA donor)
-
Purified glutaconate CoA-transferase
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for quantification of free CoA
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM 2-hydroxyadipate, and 5 mM glutaconyl-CoA.
-
Initiate the reaction by adding purified glutaconate CoA-transferase to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitor the reaction progress by measuring the decrease in the concentration of the CoA donor or the formation of this compound using HPLC or LC-MS/MS.
-
Alternatively, the formation of free CoA from the reverse reaction can be monitored spectrophotometrically using DTNB at 412 nm.
-
Terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid.
Purification of this compound
This protocol outlines a general procedure for the purification of acyl-CoAs, which can be adapted for this compound.
Materials:
-
Reaction mixture from the enzymatic synthesis.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).
-
Methanol
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
Procedure:
-
If the reaction was stopped with acid, centrifuge the mixture to pellet the precipitated protein.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the this compound with a methanol-water mixture, potentially with a small amount of ammonium hydroxide to improve recovery.
-
Lyophilize the eluted fractions to obtain the purified this compound.
-
Re-dissolve the purified product in a suitable buffer for storage or downstream applications.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in biological samples.
Materials:
-
Cell or tissue extracts.
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system equipped with a C18 reversed-phase column.
Procedure:
-
Sample Preparation:
-
Quench the metabolism of the biological sample rapidly, for example, by using liquid nitrogen.
-
Extract the acyl-CoAs using a suitable solvent, such as a mixture of acetonitrile, methanol, and water.
-
Add an internal standard to the extraction solvent for accurate quantification.
-
Centrifuge the extract to remove cell debris and proteins.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection volume.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound will need to be determined empirically.
-
Visualizations
Caption: Biosynthetic pathway for adipic acid via this compound.
Caption: Workflow for synthesis, purification, and analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of 2-hydroxyadipoyl-CoA in solution
Welcome to the technical support center for 2-hydroxyadipoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other thioester compounds, is primarily influenced by several factors:
-
pH: The thioester bond is susceptible to hydrolysis, which is significantly accelerated at alkaline pH.
-
Temperature: Higher temperatures increase the rate of degradation through hydrolysis and other potential reactions.
-
Presence of Nucleophiles: Buffers and other solution components containing nucleophiles (e.g., Tris, imidazole) can catalyze the cleavage of the thioester bond.
-
Oxidizing Agents: The thiol group of Coenzyme A is sensitive to oxidation, which can be initiated by dissolved oxygen or other oxidizing species in the solution.
-
Enzymatic Degradation: Contaminating enzymes, such as thioesterases, can rapidly hydrolyze the thioester bond.
Q2: What is the expected shelf-life of this compound solutions?
Q3: Can the 2-hydroxy group in this compound influence its stability compared to other acyl-CoAs?
A3: While direct comparative studies are limited, the presence of a hydroxyl group on the carbon alpha to the thioester carbonyl could potentially influence stability. The electron-withdrawing nature of the hydroxyl group may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack and subsequent hydrolysis. However, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen could also provide some stabilization. Therefore, empirical determination of stability under your specific experimental conditions is crucial.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathways for this compound are hydrolysis and enzymatic cleavage.
-
Hydrolysis: This results in the formation of Coenzyme A (CoA-SH) and 2-hydroxyadipic acid.
-
Enzymatic Cleavage: In biological systems, enzymes like 2-hydroxyacyl-CoA lyase can cleave this compound into formyl-CoA and an (n-1) aldehyde, in this case, 5-formylvaleric acid.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in enzymatic assays | Degradation of this compound stock solution. | 1. Prepare fresh this compound solution before each experiment. 2. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. 3. Verify the concentration and purity of your stock solution using HPLC (see Experimental Protocol section). |
| Incompatibility of the buffer system. | 1. Avoid buffers with primary amines (e.g., Tris) if possible, as they can act as nucleophiles. 2. Consider using phosphate, HEPES, or MOPS buffers at a pH range of 6.0-7.5.[2][3][4] 3. Ensure the buffer components do not chelate essential metal ions if your enzyme requires them. | |
| Loss of compound during sample preparation | Adsorption to plasticware. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider preparing solutions in glass vials. |
| High temperature during sample processing. | 1. Keep all solutions and samples on ice throughout the experimental setup. | |
| Precipitate formation in the solution | Poor solubility or aggregation. | 1. Ensure the compound is fully dissolved in a suitable buffer. 2. If solubility is an issue, a small amount of a compatible organic solvent (e.g., DMSO, ethanol) may be used, but check for compatibility with your downstream application.[5] |
| Evidence of oxidation | Presence of dissolved oxygen or other oxidizing agents. | 1. Degas buffers and solutions prior to use. 2. Consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your stock solutions if compatible with your experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound under various conditions (e.g., different pH, temperature, and buffers).
1. Materials:
-
This compound
-
Coenzyme A (as a standard)
-
2-hydroxyadipic acid (as a standard)
-
Selected buffers (e.g., 50 mM Sodium Phosphate, 50 mM HEPES, 50 mM Tris-HCl) adjusted to various pH values (e.g., 6.0, 7.4, 8.5)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase A: 100 mM sodium phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Quenching solution: 1 M Perchloric Acid (PCA)
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable, slightly acidic buffer (e.g., 10 mM MES, pH 6.0). Determine the exact concentration spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient for CoA of 16,400 M⁻¹cm⁻¹).
-
Incubation:
-
For each condition to be tested (e.g., Buffer A at pH 7.4 and 25°C), prepare a reaction mixture by diluting the this compound stock solution to a final concentration of 1 mM in the pre-warmed test buffer.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold 1 M PCA to precipitate any proteins and stop enzymatic degradation.
-
Sample Preparation for HPLC:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method, for example: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-5% B; 20-25 min, 5% B. The flow rate should be set to 1 mL/min.
-
Monitor the elution of this compound and its potential degradation products (Coenzyme A and 2-hydroxyadipic acid) by UV absorbance at 260 nm.
-
Run standards of this compound, Coenzyme A, and 2-hydroxyadipic acid to determine their retention times.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) of this compound versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Hydroxyadipoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2-hydroxyadipoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, reproducibility, and sensitivity in quantitative analysis.[1][2] For acyl-CoAs like this compound, which are often present at low endogenous concentrations, matrix effects are a significant challenge.
Q2: What are the common sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biological samples such as plasma, serum, and tissue homogenates are salts, phospholipids, proteins, and other small molecule metabolites that are co-extracted with the analyte of interest. These components can interfere with the ionization process in the mass spectrometer's source.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively. Another approach is to compare the signal of the analyte in a post-extraction spiked blank matrix to the signal in a neat solution.
Q4: What is the best internal standard to use for this compound analysis?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C₆, ¹⁵N-labeled). SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. If a specific SIL standard is unavailable, a structurally similar acyl-CoA can be used as an analog internal standard.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Sensitivity and Low Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ion Suppression | Implement strategies to reduce matrix effects as detailed in the sections below (e.g., improve sample preparation, optimize chromatography). |
| Analyte Instability | Acyl-CoAs can be unstable in aqueous solutions. Ensure samples are processed quickly on ice and consider using an acidic extraction solvent like 2.5% sulfosalicylic acid (SSA) to improve stability and deproteinization. |
| Suboptimal MS Conditions | Optimize mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas temperatures) and fragmentation parameters for multiple reaction monitoring (MRM). |
| Analyte Adsorption | Polar analytes like acyl-CoAs can adsorb to metal surfaces in the LC system. Consider using metal-free or PEEK-lined columns and tubing to minimize this interaction. |
Issue 2: Poor Reproducibility and High Variability
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Matrix Effects | Variations in the sample matrix between injections can lead to inconsistent ion suppression/enhancement. Utilize a robust sample preparation method and a suitable internal standard to correct for this variability. |
| Sample Preparation Inconsistency | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. Automation can help minimize variability. |
| LC Carryover | Residual analyte from a previous injection can lead to inaccurate quantification in the subsequent run. Optimize the column wash step in the LC gradient. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Biological Matrices
This protocol is based on methods developed for other short- and medium-chain acyl-CoAs and is designed to minimize matrix effects.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (ideally, ¹³C-labeled this compound)
-
Extraction Solvent: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water, ice-cold
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
To 100 µL of sample in a microcentrifuge tube, add the internal standard.
-
Add 400 µL of ice-cold ACN to precipitate proteins. Vortex briefly.
-
Add 100 µL of ice-cold 2.5% SSA. Vortex for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
Protocol 2: Liquid Chromatography Method
Instrumentation:
-
UHPLC system
-
Reversed-phase C18 column (e.g., 1.7 µm particle size)
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.5
-
Mobile Phase B: Acetonitrile
Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 2 |
| 2.0 | 2 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 2 |
| 12.0 | 2 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Note: This is a starting point; the gradient may need to be optimized to ensure this compound elutes in a region with minimal matrix effects.
Visualizations
Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects during the analysis of this compound.
A decision tree for troubleshooting matrix effects in mass spectrometry.
General Strategy for Overcoming Matrix Effects
This diagram illustrates the hierarchical approach to dealing with matrix effects, from method development to data analysis.
Key strategies for preventing and compensating for matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-enzymatic degradation of 2-hydroxyadipoyl-CoA
Technical Support Center: 2-Hydroxyadipoyl-CoA Stability
Disclaimer: Direct experimental data on the non-enzymatic degradation of this compound is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of acyl-CoA thioester chemistry and best practices for handling sensitive biochemical compounds.
This guide provides researchers, scientists, and drug development professionals with practical advice to minimize the non-enzymatic degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-enzymatic degradation pathways for this compound?
A1: Like other acyl-CoA thioesters, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The thioester bond can be cleaved by water, yielding 2-hydroxyadipic acid and Coenzyme A (CoASH). This reaction is accelerated by acidic or basic conditions.[1][2][3] While thioesters are more stable than their oxygen ester counterparts at neutral pH, hydrolysis remains a significant concern in aqueous buffers over time.[1][4]
-
Oxidation: The sulfur atom in the thioester linkage is prone to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal contaminants. This can lead to the formation of sulfoxides and other oxidized byproducts, rendering the molecule inactive for most enzymatic reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a lyophilized powder or in a non-aqueous, aprotic solvent. For aqueous stock solutions, strict storage conditions are necessary. Lower temperatures are critical for slowing the rates of both hydrolysis and oxidation. It is recommended to store aqueous solutions at -80°C for long-term storage and at -20°C for short-term use.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be identified using analytical techniques:
-
Mass Spectrometry (MS): This is a highly sensitive method. Hydrolysis will result in the appearance of peaks corresponding to 2-hydroxyadipic acid and free CoASH. Oxidation of the sulfur atom will lead to a mass increase of 16 atomic mass units (amu) for each oxygen atom added.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, protons on the carbon adjacent to the thioester sulfur will typically shift downfield upon oxidation to a sulfoxide. The appearance of signals corresponding to free 2-hydroxyadipic acid would indicate hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): Degradation can be monitored by the appearance of new peaks with different retention times corresponding to the degradation products.
Q4: What is the optimal pH for working with this compound in aqueous solutions?
A4: A slightly acidic to neutral pH range (pH 6.0-7.5) is generally recommended to minimize the rate of base- and acid-catalyzed hydrolysis. Buffers should be prepared with high-purity water and checked for pH at the temperature of the experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent enzymatic activity | Degradation of this compound stock solution. Thioesters are unstable in aqueous buffers, with significant degradation observed over days, even at room temperature. | Prepare fresh stock solutions before each experiment. If using a frozen stock, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Verify the integrity of the stock solution using Mass Spectrometry or HPLC. |
| Degradation during the reaction. The pH, temperature, or buffer components of your assay may be promoting hydrolysis or oxidation. | Ensure the reaction buffer pH is between 6.0 and 7.5. Run experiments on ice if the enzyme is active at lower temperatures. Degas buffers and consider adding a small amount of a reducing agent like DTT or TCEP if oxidation is suspected (check for compatibility with your enzyme). | |
| Unexpected peaks in Mass Spec or NMR data | Oxidation. The sample was exposed to oxygen during storage or handling. | Store lyophilized powder under an inert atmosphere (argon or nitrogen). Use degassed solvents and buffers for preparing solutions. Store solutions in amber vials to protect from light, which can catalyze oxidation. A mass increase of +16 amu suggests oxidation. |
| Hydrolysis. The sample was exposed to moisture or non-neutral pH. Thioesters hydrolyze to a carboxylic acid and a thiol. | Ensure solvents are anhydrous for non-aqueous solutions. For aqueous solutions, maintain a pH of 6.0-7.5 and store at -80°C. Look for peaks corresponding to 2-hydroxyadipic acid and free CoASH. | |
| Precipitate forms in the stock solution upon thawing | Poor solubility or aggregation at low temperatures. | Briefly sonicate or vortex the solution to redissolve the compound. If the problem persists, consider preparing the stock solution in a buffer containing a small percentage of a stabilizing agent like glycerol (check for compatibility with downstream applications). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Rationale |
| Physical Form | Aqueous Solution | Lyophilized Powder | Minimizes hydrolysis by removing water. |
| Temperature | -20°C (Manual Defrost Freezer) | -80°C | Lower temperatures significantly slow degradation kinetics. |
| Atmosphere | Headspace flushed with Inert Gas (Ar/N₂) | Under Inert Gas (Ar/N₂) or Vacuum | Prevents contact with atmospheric oxygen, reducing oxidation risk. |
| Container | Amber vial with Teflon-lined septum cap | Flame-sealed ampule or screw-cap vial with high-quality seal | Protects from light and ensures an airtight seal to prevent moisture and oxygen entry. |
| Aqueous Buffer pH | 6.0 - 7.5 | N/A | Minimizes acid- and base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound to Minimize Degradation
This protocol outlines the best practices for preparing and storing stock solutions of this compound.
Materials:
-
Lyophilized this compound
-
Anhydrous, aprotic solvent (e.g., DMSO, DMF) or sterile, degassed aqueous buffer (pH 6.5)
-
Inert gas (Argon or Nitrogen) with manifold
-
Gas-tight syringes
-
Amber glass vials with Teflon-lined septum caps
-
-80°C freezer
Procedure:
-
Equilibration: Allow the sealed vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Perform all manipulations under a gentle stream of inert gas. If possible, use a glove box.
-
Reconstitution:
-
Carefully open the vial under inert gas.
-
Add the desired volume of pre-chilled, degassed buffer or anhydrous solvent using a gas-tight syringe to achieve the target concentration.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in pre-labeled amber vials. The volume of the aliquot should be appropriate for a single experiment.
-
Sealing and Storage:
-
Flush the headspace of each aliquot vial with inert gas for 10-15 seconds.
-
Immediately cap the vials tightly. For extra security, wrap the cap-vial interface with Parafilm.
-
Place the aliquots in a labeled storage box and freeze them rapidly in a -80°C freezer.
-
Protocol 2: Quality Control of this compound by Mass Spectrometry
This protocol provides a general workflow to check for degradation.
Procedure:
-
Sample Preparation: Thaw a single-use aliquot of this compound on ice. Dilute a small amount of the sample to an appropriate concentration (typically low µM range) in a suitable solvent for your mass spectrometer (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the sample directly or use LC-MS for analysis.
-
Acquire the spectrum in both positive and negative ion modes, as CoA derivatives can ionize in both.
-
-
Data Interpretation:
-
Check for the Parent Ion: Locate the peak corresponding to the expected mass of intact this compound.
-
Look for Hydrolysis Products: Search for masses corresponding to 2-hydroxyadipic acid and free Coenzyme A.
-
Look for Oxidation Products: Search for masses corresponding to [M+16] and [M+32] of the parent molecule, which indicate the addition of one or two oxygen atoms, respectively.
-
Quantify Integrity: The relative peak intensities can provide a semi-quantitative measure of the sample's purity. A sample is generally considered high-quality if the parent ion peak represents >95% of the total ion current related to the compound.
-
Visualizations
Caption: Factors leading to non-enzymatic degradation of this compound.
Caption: Experimental workflow for preparing stable this compound aliquots.
Caption: Troubleshooting flowchart for diagnosing this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Hydroxyadipoyl-CoA Isomers
Welcome to the technical support center for the analysis of 2-hydroxyadipoyl-CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of co-eluting isomers in LC-MS analysis.
Disclaimer: Specific experimental data for this compound is limited in the available scientific literature. The methodologies, data, and troubleshooting advice provided herein are based on established methods for structurally similar short-chain hydroxyacyl-CoAs and dicarboxylic acids. These compounds serve as valuable proxies, and the principles outlined are expected to be directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound by LC-MS?
A1: The main challenge lies in the existence of stereoisomers (enantiomers and diastereomers) due to the chiral center at the second carbon. These isomers have the same mass-to-charge ratio (m/z) and often exhibit very similar chromatographic behavior on standard reversed-phase columns, leading to co-elution. This makes their individual detection and quantification difficult.
Q2: Why can't I separate the isomers of this compound with my standard reversed-phase LC method?
A2: Standard reversed-phase chromatography primarily separates molecules based on differences in hydrophobicity. Enantiomers have identical physicochemical properties in an achiral environment, including hydrophobicity, and therefore will not be resolved. Diastereomers may have slight differences in their physical properties, but these are often insufficient for baseline separation on conventional columns.
Q3: What are the most effective techniques to separate co-eluting this compound isomers?
A3: The most effective techniques for resolving these isomers include:
-
Chiral Chromatography: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]
-
Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge. Isomers often have different three-dimensional structures, resulting in different drift times through the IMS cell, allowing for their separation even if they co-elute from the LC column.[2]
Q4: Can I differentiate the isomers using tandem mass spectrometry (MS/MS) alone?
A4: In some cases, isomers can yield unique fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer. However, for structurally similar isomers like those of this compound, the fragmentation spectra are often identical or very similar, making differentiation by MS/MS alone unreliable. A separation step prior to MS/MS is typically necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound isomers in a question-and-answer format.
Problem 1: A single, broad, or shouldered peak is observed where multiple isomers are expected.
-
Q: What is the likely cause of poor peak shape and co-elution?
-
A: This is a classic sign of co-eluting isomers. Your current chromatographic conditions are insufficient to resolve the structurally similar this compound isomers.
-
-
Q: How can I improve the chromatographic separation?
-
A:
-
Switch to a Chiral Column: This is the most direct approach for separating enantiomers. Columns with stationary phases based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral molecules.
-
Optimize Mobile Phase: If using a chiral column, systematically vary the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the type of organic modifier (e.g., isopropanol, ethanol).
-
Adjust Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase analysis time.
-
Consider Derivatization: Derivatizing the hydroxyl or carboxyl groups with a chiral reagent can create diastereomers that may be separable on a standard achiral column. However, this adds complexity to sample preparation and requires careful validation.
-
-
Problem 2: I'm using a chiral column, but the resolution is still poor.
-
Q: What factors can I adjust to improve resolution on a chiral column?
-
A:
-
Flow Rate: Reduce the flow rate to increase the interaction time of the analytes with the chiral stationary phase.
-
Mobile Phase Additives: For ionizable compounds, small amounts of acidic or basic additives (e.g., formic acid, trifluoroacetic acid, or diethylamine) can alter the ionization state and improve chiral recognition.
-
Column Choice: Not all chiral columns are the same. Screen different types of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) to find the one with the best selectivity for your isomers.
-
-
Problem 3: My MS signal is weak or unstable for this compound.
-
Q: What can cause poor MS signal for acyl-CoA compounds?
-
A: Acyl-CoAs can be prone to degradation and may exhibit poor ionization efficiency. Adsorption to plasticware can also be an issue.[3]
-
-
Q: How can I improve the MS signal?
-
A:
-
Sample Handling: Use glass or low-adsorption vials and keep samples cold to minimize degradation.[3]
-
Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. Acyl-CoAs are typically analyzed in positive ion mode.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI-MS. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts.
-
-
Data Presentation
| Parameter | Value | Reference Compound |
| Chromatographic Resolution (Rs) | > 1.5 (baseline separation) | 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA |
| Column Type | Chiral Stationary Phase (e.g., CHIRALPAK AD-RH) | 3-hydroxyhexadecanoyl-CoA |
| Typical Retention Time Difference | 1-5 minutes | 3-hydroxyhexadecanoyl-CoA |
Experimental Protocols
Protocol 1: Chiral LC-MS Method for Separation of Hydroxyacyl-CoA Enantiomers
This protocol is adapted from methods developed for the separation of other short-chain hydroxyacyl-CoA enantiomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK® IA, IB, or IC).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the analytes. A typical gradient might be 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 25°C (can be optimized).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: Monitor for characteristic fragment ions of the CoA moiety (e.g., m/z 428 and a neutral loss of 507 Da) and potentially fragments related to the 2-hydroxyadipoyl group. Specific transitions should be optimized by infusing a standard.
-
Protocol 2: Ion Mobility Spectrometry-MS for Separation of Co-eluting Isomers
-
Instrumentation:
-
LC system coupled to an Ion Mobility-Mass Spectrometer (e.g., a drift tube or traveling wave IMS-MS).
-
-
LC Conditions:
-
A standard reversed-phase separation can be used prior to IMS, as the primary separation of isomers will occur in the ion mobility cell.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A generic gradient suitable for eluting polar metabolites.
-
-
Ion Mobility Conditions:
-
Drift Gas: Nitrogen.
-
Drift Voltage/Wave Height: Optimized to achieve the best separation of the isomeric ions.
-
The instrument software will be used to visualize the two-dimensional separation of ions by their drift time and m/z.
-
Visualizations
Caption: Troubleshooting workflow for co-eluting isomers.
Caption: Principle of ion mobility separation for co-eluting isomers.
References
- 1. aocs.org [aocs.org]
- 2. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 2-Hydroxyadipoyl-CoA
Welcome to the technical support center for the sensitive detection of 2-hydroxyadipoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the quantitative analysis of this compound?
The most prevalent and sensitive method for the quantitative analysis of this compound and other acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices.
Q2: What are the main challenges in detecting this compound?
Researchers may encounter several challenges, including:
-
Low physiological concentrations: this compound is often present at very low levels in biological samples.
-
Sample stability: Acyl-CoAs can be unstable and prone to degradation.[3]
-
Matrix effects: Co-eluting substances from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[4]
-
Poor chromatographic peak shape: The phosphate groups in the CoA moiety can interact with metallic surfaces in the LC system, leading to peak tailing and reduced sensitivity.
Q3: How can I improve the sensitivity of my this compound measurement?
Several strategies can be employed to enhance detection sensitivity:
-
Chemical Derivatization: Modifying the this compound molecule can improve its ionization efficiency and chromatographic properties.
-
Optimized Sample Preparation: Efficient extraction and clean-up procedures are crucial to remove interfering substances and enrich the analyte.
-
Advanced LC-MS/MS techniques: Utilizing techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can significantly improve signal-to-noise ratios.
-
System Optimization: Ensuring the LC-MS/MS system is properly calibrated and maintained is essential for optimal performance.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the chosen extraction solvent is appropriate for acyl-CoAs. A common choice is an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with a small percentage of a weak acid).- Optimize the extraction volume and duration. Sonication on ice can improve cell lysis and extraction efficiency. |
| Analyte Degradation | - Work quickly and on ice during sample preparation to minimize enzymatic degradation.- Consider using protease and phosphatase inhibitors in your lysis buffer.- Store samples at -80°C immediately after collection and extraction. Acyl-CoAs are unstable at room temperature. |
| Suboptimal Mass Spectrometry Parameters | - Infuse a standard of this compound (if available) or a structurally similar hydroxyacyl-CoA to optimize precursor and product ion selection, collision energy, and other MS parameters.- Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode. |
| Ion Suppression | - Perform a post-column infusion experiment with a this compound standard to identify regions of ion suppression in your chromatogram.- Improve sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.- Adjust the chromatographic gradient to separate this compound from co-eluting interfering compounds. |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Interaction with Metal Surfaces | - Use a biocompatible or PEEK (polyether ether ketone) LC system and tubing to minimize metal interactions.- Condition the column with an injection of a chelating agent like EDTA before the analytical run.- Consider derivatization of the phosphate groups to reduce their interaction with metal surfaces. |
| Inappropriate Column Chemistry | - Use a column specifically designed for polar molecules, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or a reversed-phase column with a polar endcapping.- Ensure the mobile phase pH is compatible with the column and analyte stability. |
| Extra-column Dead Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector.- Ensure all fittings are properly connected to avoid dead volumes. |
| Sample Overload | - Reduce the injection volume or the concentration of the sample. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various acyl-CoA detection methods, providing a benchmark for expected sensitivity. Note that values for this compound are not widely reported and can be inferred from similar short- to medium-chain hydroxyacyl-CoAs.
| Method | Analyte Class | LOD | LOQ | Reference |
| LC-MS/MS with Phosphate Methylation | Acyl-CoAs (C2-C25) | - | 4.2 - 16.9 nM | |
| LC-MS/MS | Short-chain Acyl-CoAs | - | fmol on column | |
| Enzymatic Assay with Fluorometric Detection | 3-hydroxyacyl-CoAs | pmol level | - |
Experimental Protocols
Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Place the culture dish on dry ice to quench metabolism rapidly.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water with 0.1% formic acid) to each 10 cm dish.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Chemical Derivatization for Enhanced Sensitivity (Conceptual)
Based on derivatization strategies for similar molecules, a two-step derivatization targeting the hydroxyl and carboxyl groups could be envisioned. This is a conceptual protocol and would require significant optimization.
-
Esterification of Carboxyl Group:
-
React the dried extract with a derivatizing agent like 2-picolylamine in the presence of a coupling agent to convert the carboxylic acid to a more readily ionizable amide.
-
-
Silylation of Hydroxyl Group:
-
Subsequently, react the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to cap the hydroxyl group, which can improve chromatographic peak shape and increase volatility if GC-MS were to be considered.
-
-
Quenching and Clean-up:
-
Quench the reaction and perform a liquid-liquid extraction or solid-phase extraction to remove excess derivatizing reagents before LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal issues.
References
Technical Support Center: Troubleshooting 2-Hydroxyadipoyl-CoA Enzyme Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxyadipoyl-CoA and its associated enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My enzyme activity with this compound is much lower than expected. What are the potential causes?
A1: Low or absent enzyme activity can stem from several factors. Here's a checklist of common culprits:
-
Enzyme Integrity:
-
Improper Storage: Has the enzyme been stored at the correct temperature and in the recommended buffer? Repeated freeze-thaw cycles can denature the enzyme.
-
Enzyme Purity: Is the enzyme preparation pure? Contaminating proteases can degrade your enzyme.
-
Oxygen Sensitivity: Some enzymes that metabolize this compound, such as (R)-2-hydroxyglutaryl-CoA dehydratase, are extremely sensitive to oxygen.[1][2] Ensure all buffers and reagents are de-gassed and experiments are performed under strict anaerobic conditions.
-
-
Substrate Quality and Concentration:
-
Substrate Integrity: this compound, like other acyl-CoA thioesters, can be unstable. It is susceptible to hydrolysis, especially at neutral or alkaline pH. Prepare fresh solutions and store them appropriately.
-
Incorrect Substrate Concentration: Have you used the optimal substrate concentration? Very high concentrations can lead to substrate inhibition in some enzymes. It's recommended to perform a substrate titration to determine the optimal concentration for your specific enzyme.
-
-
Assay Conditions:
-
Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Verify that your assay buffer pH and incubation temperature are appropriate for your specific enzyme.
-
Missing Cofactors or Activators: Does your enzyme require specific cofactors (e.g., metal ions, FAD, NAD+) or an activator protein? For instance, (R)-2-hydroxyglutaryl-CoA dehydratase requires an activator protein (HgdC), ATP, and a reducing agent for its activity.[3][4][5]
-
-
Inhibitors:
-
Contaminants in Reagents: Ensure all reagents, buffers, and water are of high purity and free from enzyme inhibitors.
-
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity. Measure initial reaction rates to minimize this effect.
-
Q2: I am observing a high background signal in my spectrophotometric assay.
A2: A high background signal can mask the true enzyme activity. Consider the following:
-
Substrate Instability: The thioester bond of this compound can hydrolyze spontaneously, leading to a change in absorbance that is not enzyme-dependent. Run a "no-enzyme" control to quantify this background rate and subtract it from your sample readings.
-
Contaminating Enzymes: Your enzyme preparation might be contaminated with other enzymes that can react with the substrate or other components in the assay mixture.
-
Assay Components: Some buffer components or additives might interfere with the absorbance reading at your chosen wavelength. Test the absorbance of all individual components.
Q3: The results of my enzyme assay are not reproducible. What could be the reason?
A3: Lack of reproducibility is a common issue in enzyme kinetics. Here are some factors to investigate:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate.
-
Temperature Fluctuations: Maintain a constant and uniform temperature throughout the assay. Use a temperature-controlled cuvette holder or water bath.
-
Reagent Preparation: Prepare fresh reagents and substrate solutions for each experiment to avoid degradation.
-
Mixing: Ensure thorough but gentle mixing of the reaction components before starting the measurement.
-
Timing: Be precise with incubation times and the timing of absorbance readings, especially when measuring initial rates.
Quantitative Data Summary
The following table summarizes the kinetic parameters of (R)-2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum with its native substrate and the alternative substrate this compound. This data can serve as a benchmark for your experiments.
| Substrate | Km (µM) | Vmax (U/mg) |
| (R)-2-Hydroxyglutaryl-CoA | 52 ± 3 | 55 ± 5 |
| (R)-2-Hydroxyadipoyl-CoA | 100 ± 10 | 29.0 ± 2.0 |
| (E)-Glutaconyl-CoA (reverse reaction) | 250 ± 20 | 4.5 ± 0.5 |
Data sourced from a doctoral thesis on the substrates and mechanism of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum.
Experimental Protocols
Synthesis of (R)-2-Hydroxyadipoyl-CoA
(R)-2-hydroxyadipoyl-CoA is not readily commercially available and often needs to be synthesized. A common method involves the use of a CoA transferase.
Principle: Glutaconate CoA-transferase can be used to transfer the CoA moiety from a donor like acetyl-CoA to (R)-2-hydroxyadipate.
Materials:
-
Glutaconate CoA-transferase (partially purified extract or purified enzyme)
-
(R)-2-hydroxyadipic acid
-
Acetyl-CoA or Glutaryl-CoA
-
Tris-HCl buffer (e.g., 100 mM, pH 7.2)
-
Reaction vessel
-
Purification system (e.g., C18 solid-phase extraction cartridges)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, a molar excess of (R)-2-hydroxyadipic acid, and acetyl-CoA.
-
Initiate the reaction by adding glutaconate CoA-transferase.
-
Incubate the reaction mixture, monitoring the formation of the product.
-
Stop the reaction by acidification (e.g., with HCl to pH 2).
-
Purify the synthesized (R)-2-hydroxyadipoyl-CoA using C18 cartridges.
-
Lyophilize the purified product and store at -80°C.
Spectrophotometric Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity
This protocol is adapted for measuring the dehydration of (R)-2-hydroxyadipoyl-CoA.
Principle: The dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA can be monitored by the increase in absorbance due to the formation of the conjugated double bond.
Materials:
-
Purified (R)-2-hydroxyglutaryl-CoA dehydratase (HgdAB) and its activator (HgdC)
-
Anaerobic cuvettes
-
Spectrophotometer
-
Anaerobic chamber or glove box
-
Degassed buffer (e.g., potassium phosphate or Tris-HCl at the optimal pH for the enzyme)
-
(R)-2-hydroxyadipoyl-CoA solution (freshly prepared and concentration determined)
-
ATP and MgCl₂ solution
-
A reducing agent (e.g., Ti(III)citrate or dithionite)
Procedure:
-
Prepare all buffers and solutions under strictly anaerobic conditions.
-
In an anaerobic cuvette, prepare the assay mixture containing the degassed buffer, ATP, MgCl₂, and the reducing agent.
-
Add the activator protein (HgdC) and the dehydratase (HgdAB) to the mixture and incubate to activate the enzyme.
-
Initiate the reaction by adding the (R)-2-hydroxyadipoyl-CoA substrate.
-
Immediately monitor the increase in absorbance at the appropriate wavelength for the formation of the enoyl-CoA product (typically around 260-280 nm).
-
Calculate the initial reaction rate from the linear portion of the absorbance change over time.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor enzyme activity.
Caption: A flowchart for systematic troubleshooting of poor enzyme activity.
Metabolic Pathway for Adipic Acid Production
This diagram illustrates a proposed metabolic pathway for the biosynthesis of adipic acid where this compound is a key intermediate. This pathway starts from 2-oxoglutarate, an intermediate of the TCA cycle.
Caption: Biosynthetic pathway of adipic acid from 2-oxoglutarate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]
Technical Support Center: Enhancing Cellular Uptake of 2-Hydroxyadipoyl-CoA Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the cellular uptake of 2-hydroxyadipoyl-CoA precursors, such as 2-hydroxyadipic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound precursors into cells?
A1: 2-hydroxyadipic acid, a key precursor for this compound, is a dicarboxylic acid. The two carboxylic acid groups are typically ionized at physiological pH, rendering the molecule negatively charged and hydrophilic. This charge and polarity impede its passive diffusion across the lipophilic cell membrane, leading to low cellular uptake.[1][2][3]
Q2: What are the main strategies to improve the cellular uptake of 2-hydroxyadipic acid?
A2: Several strategies can be employed to enhance the cellular uptake of 2-hydroxyadipic acid:
-
Prodrug Approach: Masking one or both carboxylic acid groups with lipophilic moieties can increase membrane permeability. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active 2-hydroxyadipic acid inside the cell.[][5]
-
Liposomal Delivery: Encapsulating 2-hydroxyadipic acid within liposomes, which are lipid-based vesicles, can facilitate its entry into cells through membrane fusion or endocytosis.
-
Cell-Penetrating Peptides (CPPs): Conjugating 2-hydroxyadipic acid to short, positively charged peptides can promote its translocation across the cell membrane.
-
Targeting Cellular Transporters: Dicarboxylic acids can be transported into cells by specific carrier proteins. Identifying and utilizing these transporters can enhance uptake.
Q3: How can I determine if my strategy to enhance uptake is successful?
A3: The success of an uptake strategy can be quantified by measuring the intracellular concentration of the this compound precursor or its downstream metabolites. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) on cell lysates.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at increasing the cellular uptake of this compound precursors.
| Problem | Possible Cause | Suggested Solution |
| Low intracellular concentration of 2-hydroxyadipic acid despite using a prodrug. | 1. Inefficient cleavage of the prodrug by intracellular esterases. 2. The prodrug is being actively pumped out of the cell by efflux transporters. 3. The prodrug is unstable in the culture medium. | 1. Select a different ester linkage known to be labile to a broader range of intracellular esterases. 2. Co-administer with a known inhibitor of relevant efflux pumps (e.g., P-glycoprotein inhibitors). 3. Assess the stability of the prodrug in the medium over the time course of the experiment. |
| High cytotoxicity observed with CPP-conjugated precursors. | 1. The CPP itself is toxic at the concentration used. 2. The CPP-cargo conjugate is disrupting the cell membrane. | 1. Perform a dose-response experiment with the CPP alone to determine its toxicity profile. 2. Reduce the concentration of the CPP-conjugate. 3. Consider using a different, less toxic CPP. |
| Variability in uptake efficiency between different cell lines. | 1. Differential expression of dicarboxylic acid transporters. 2. Differences in endocytic pathway activity. 3. Varying levels of intracellular enzymes required for prodrug activation. | 1. Profile the expression of known dicarboxylic acid transporters in your cell lines of interest. 2. Investigate the dominant endocytic pathways in your cell lines. 3. Measure the activity of relevant esterases or other enzymes in cell lysates. |
| Liposomal formulation is not enhancing uptake. | 1. The liposome composition is not optimal for fusion with the target cell membrane. 2. The liposomes are not stable in the culture medium. 3. The cargo is leaking from the liposomes before reaching the cells. | 1. Experiment with different lipid compositions (e.g., varying the headgroup, charge, and acyl chain length). 2. Characterize the stability of your liposomes in the presence of serum. 3. Perform a leakage assay to assess the retention of the precursor within the liposomes. |
Experimental Protocols
Protocol 1: Quantification of Intracellular 2-Hydroxyadipic Acid using LC-MS/MS
This protocol outlines a general method for quantifying the intracellular concentration of 2-hydroxyadipic acid.
1. Cell Culture and Treatment: a. Plate cells at a desired density in a multi-well plate and culture overnight. b. Treat the cells with the 2-hydroxyadipic acid formulation (e.g., free acid, prodrug, liposomal formulation) at various concentrations and time points.
2. Cell Lysis and Extraction: a. Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). b. Add a pre-chilled extraction solution (e.g., 80% methanol) to each well and incubate at -20°C for 30 minutes to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.
3. Sample Preparation: a. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein. b. Transfer the supernatant to a new tube and dry it under a vacuum. c. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Use a C18 reverse-phase column for chromatographic separation. b. Employ a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). c. Set up the mass spectrometer for negative ion mode detection and use multiple reaction monitoring (MRM) to specifically detect and quantify 2-hydroxyadipic acid.
5. Data Analysis: a. Generate a standard curve using known concentrations of 2-hydroxyadipic acid. b. Quantify the intracellular concentration of 2-hydroxyadipic acid in the samples by comparing their peak areas to the standard curve. c. Normalize the concentration to the cell number or total protein content.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies to enhance the cellular uptake of this compound precursors.
Caption: A troubleshooting workflow for low cellular uptake of precursors.
Caption: Experimental workflow for quantifying intracellular precursor concentrations.
References
- 1. quora.com [quora.com]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Identity of 2-Hydroxyadipoyl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of metabolic intermediates are paramount in the fields of metabolomics, synthetic biology, and drug development. 2-Hydroxyadipoyl-CoA, a key intermediate in novel biosynthetic pathways for the production of adipic acid, presents a unique analytical challenge. This guide provides a comprehensive comparison of the two primary analytical methodologies for validating the identity of this compound in complex biological datasets: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the superior technique for the direct analysis of this compound, offering high sensitivity and specificity without the need for chemical derivatization. Its ability to detect the intact molecule and generate characteristic fragment ions provides unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS), while a powerful tool for metabolomics, requires the hydrolysis of the CoA ester and subsequent derivatization of the resulting 2-hydroxyadipic acid. Although this multi-step process can be robust, it is indirect and may introduce variability.
The choice of method will ultimately depend on the specific experimental goals, available instrumentation, and the need for quantitative versus qualitative data. This guide presents the underlying principles, detailed experimental protocols, and comparative performance data to aid researchers in making an informed decision.
Comparison of Analytical Methods
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (Indirect Analysis of 2-Hydroxyadipic Acid) |
| Analyte | This compound | 2-Hydroxyadipic acid (after hydrolysis and derivatization) |
| Limit of Detection (LOD) | Estimated: 1-10 fmol | Estimated: 1-10 pmol |
| Limit of Quantification (LOQ) | Estimated: 5-50 fmol | Estimated: 5-50 pmol |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <20% |
| Specificity | High (based on precursor mass and specific fragmentation) | Moderate (relies on chromatographic separation and derivatization efficiency) |
| Sample Preparation | Solid-Phase Extraction (SPE) | Hydrolysis, Derivatization (Methoximation & Silylation), Liquid-Liquid Extraction |
| Throughput | High | Moderate |
Experimental Protocols
LC-MS/MS Method for this compound
This method allows for the direct, sensitive, and specific detection of intact this compound.
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., cell lysate, in vitro reaction mixture) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Methanol
-
Gradient: 2% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 912.2 (calculated for [M+H]⁺ of C₂₇H₄₆N₇O₂₀P₃S)
-
Product Ion (Q3) - Quantifier: m/z 405.1 (Fragment corresponding to the acyl portion after neutral loss of the Coenzyme A moiety)
-
Product Ion (Q3) - Qualifier: m/z 428.0 (Fragment corresponding to the adenosine diphosphate ribose moiety)
-
-
Collision Energy: To be optimized for the specific instrument, typically in the range of 20-40 eV.
GC-MS Method for 2-Hydroxyadipic Acid
This indirect method requires hydrolysis of the CoA thioester bond followed by derivatization of the resulting 2-hydroxyadipic acid.
a. Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolysis: Adjust the sample pH to ~12 with NaOH and incubate at 60°C for 30 minutes to hydrolyze the thioester bond.
-
Acidification: Neutralize and then acidify the sample to pH ~2 with HCl.
-
Extraction: Perform a liquid-liquid extraction with three volumes of ethyl acetate. Pool the organic layers.
-
Drying: Dry the ethyl acetate extract under a stream of nitrogen.
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine and incubate at 60°C for 45 minutes. This step protects the keto group from tautomerization.
-
Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes. This step derivatizes the hydroxyl and carboxyl groups, increasing volatility.
b. Gas Chromatography
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
c. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Key Mass Fragments of Tris-TMS 2-Hydroxyadipic Acid: The mass spectrum of the derivatized 2-hydroxyadipic acid is expected to show characteristic fragments. Based on the Human Metabolome Database, key fragments include m/z 377 ([M-CH₃]⁺), 289, and 147.
Definitive Identification: The Role of an Authentic Standard
The unequivocal validation of this compound in a metabolomics dataset relies on the comparison of its chromatographic and mass spectrometric properties to an authentic chemical standard.
Enzymatic Synthesis of this compound Standard
An authentic standard of this compound can be synthesized enzymatically.[1]
Protocol Outline:
-
Reaction Components:
-
(R)-2-hydroxyadipate
-
Glutaconate CoA-transferase from Acidaminococcus fermentans
-
Acetyl-CoA (as the CoA donor)
-
Tris-HCl buffer (pH ~8.0)
-
-
Procedure:
-
Incubate the reaction components at 37°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the synthesized this compound using solid-phase extraction or preparative HPLC.
-
Confirm the identity and purity of the standard by high-resolution mass spectrometry and NMR if possible.
-
Visualizing the Methodologies and Metabolic Context
To further clarify the analytical workflows and the metabolic relevance of this compound, the following diagrams are provided.
Conclusion
Validating the identity of this compound in metabolomics datasets is a critical step in advancing research in synthetic biology and drug development. While both LC-MS/MS and GC-MS can be employed for this purpose, they offer distinct advantages and disadvantages.
LC-MS/MS is the recommended method for the direct, sensitive, and specific identification and quantification of this compound. Its ability to analyze the intact molecule minimizes sample preparation and provides a high degree of confidence in the identification through characteristic fragmentation patterns.
GC-MS provides an alternative, indirect method that can be valuable if LC-MS/MS is unavailable or if the analysis of other derivatizable metabolites is also of interest. However, the multi-step sample preparation process, including hydrolysis and derivatization, introduces potential sources of error and variability.
The creation and use of an authentic This compound standard is indispensable for the definitive validation of its presence in any biological sample, regardless of the analytical platform chosen. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and validate robust analytical methods for the study of this important metabolic intermediate.
References
A Comparative Guide to Metabolic Flux Through 2-Hydroxyadipoyl-CoA and Alternative Adipic Acid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic flux through the 2-hydroxyadipoyl-CoA pathway and its principal alternatives for the biosynthesis of adipic acid, a key industrial chemical. The information presented is supported by theoretical yields and established experimental methodologies to assist researchers in selecting and optimizing pathways for microbial production.
Introduction to Adipic Acid Biosynthesis Pathways
The bio-production of adipic acid is a significant area of research, aiming to replace the conventional petroleum-based manufacturing process. Several metabolic routes have been engineered in microorganisms like Escherichia coli to produce adipic acid from renewable feedstocks. The this compound pathway, which proceeds from L-lysine, is a prominent contender. However, its efficiency and metabolic flux are often compared with other pathways, including those originating from glucose via the shikimate pathway and a synthetic route reversing the β-oxidation of fatty acids. Understanding the metabolic flux through these pathways is critical for identifying bottlenecks and optimizing production strains.
Comparison of Theoretical Pathway Yields
While direct experimental comparisons of metabolic flux under identical conditions are limited in the literature, stoichiometric and thermodynamic analyses provide a strong basis for comparing the theoretical maximum yields of different adipic acid biosynthesis pathways. The following table summarizes the maximum theoretical carbon yield for various routes in E. coli and S. cerevisiae, as determined by in silico analysis of elementary flux modes.[1][2]
| Pathway Description | Precursor(s) | Host Organism | Maximum Theoretical Carbon Yield (%) |
| This compound Pathway (from L-lysine) | L-Lysine, α-Ketoglutarate | E. coli | Varies based on L-lysine production efficiency |
| Shikimate Pathway | Glucose | E. coli | ~32-40% |
| Reverse β-Oxidation Pathway | Acetyl-CoA, Succinyl-CoA | E. coli | Varies based on precursor availability |
| Alternative Lysine Degradation (Saccharopine) | L-Lysine, α-Ketoglutarate | E. coli | Varies based on L-lysine production efficiency |
| Alternative Lysine Degradation (Pipecolate) | L-Lysine | E. coli | Varies based on L-lysine production efficiency |
Note: The theoretical yields for pathways starting from L-lysine are highly dependent on the efficiency of the upstream L-lysine biosynthesis pathway in the host organism. Metabolic engineering efforts are often focused on improving this initial step to enhance the overall flux towards adipic acid.
Visualizing the Metabolic Pathways
To provide a clearer understanding of the biochemical conversions, the following diagrams illustrate the this compound pathway and a generalized experimental workflow for comparing metabolic flux.
References
A Comparative Guide to 2-hydroxyadipoyl-CoA and Adipoyl-CoA in Dicarboxylic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-hydroxyadipoyl-CoA and adipoyl-CoA, two key intermediates in dicarboxylic acid metabolism. Understanding the distinct roles and biochemical properties of these molecules is crucial for research into metabolic disorders and the development of novel therapeutic strategies. This document outlines their respective metabolic pathways, enzymatic interactions, and the experimental methodologies used for their study.
Introduction
Dicarboxylic acids are metabolites formed from the ω-oxidation of fatty acids, particularly when mitochondrial β-oxidation is impaired. Their subsequent catabolism is a vital process for cellular energy homeostasis. Within this metabolic network, adipoyl-CoA and this compound emerge as central, yet functionally distinct, six-carbon dicarboxylyl-CoA esters. Adipoyl-CoA is a direct intermediate in the β-oxidation of longer-chain dicarboxylic acids. In contrast, this compound is primarily associated with the catabolism of amino acids like lysine and tryptophan and has been explored as an intermediate in engineered biosynthetic pathways.[1]
Metabolic Pathways
The metabolic fates of this compound and adipoyl-CoA are dictated by separate enzymatic pathways, highlighting their distinct roles in cellular metabolism.
Adipoyl-CoA in Peroxisomal and Mitochondrial β-Oxidation:
Adipoyl-CoA is an intermediate in the β-oxidation of dicarboxylic acids, a process that occurs in both peroxisomes and mitochondria.[2] Longer-chain dicarboxylic acids are progressively shortened by two-carbon units, leading to the formation of adipoyl-CoA. This is then further metabolized to succinyl-CoA, which can enter the Krebs cycle. The initial and rate-limiting step in the peroxisomal β-oxidation of dicarboxylyl-CoAs is catalyzed by acyl-CoA oxidase, while in mitochondria, acyl-CoA dehydrogenases perform this function.[3]
This compound in Amino Acid Degradation and Bioproduction:
This compound is not a typical intermediate of fatty acid β-oxidation. Instead, it is formed from 2-oxoadipate, a downstream product of L-lysine, L-hydroxylysine, and L-tryptophan degradation.[4] The conversion of 2-oxoadipate to (R)-2-hydroxyadipate and its subsequent activation to (R)-2-hydroxyadipoyl-CoA is a key step. This intermediate can then be dehydrated by 2-hydroxyglutaryl-CoA dehydratase to form 2-hexenedioyl-CoA, which can be further processed to adipic acid. This pathway is of significant interest for the bio-based production of adipic acid.
Diagram: Metabolic Pathway of Adipoyl-CoA
Caption: Catabolism of adipoyl-CoA via β-oxidation.
Diagram: Metabolic Pathway of this compound
Caption: Formation and conversion of this compound.
Quantitative Data Comparison
Direct comparative kinetic data for this compound and adipoyl-CoA under identical experimental conditions are not extensively available in the literature. The following tables summarize key kinetic parameters for the primary enzymes involved in their metabolism, compiled from separate studies.
Table 1: Kinetic Data for Enzymes Metabolizing Adipoyl-CoA
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism | Reference |
| Peroxisomal Acyl-CoA Oxidase | Adipoyl-CoA (DC6-CoA) | 25 | 1.5 | Rat Liver | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Adipoyl-CoA | Data not available | Shows activity | Human |
Table 2: Kinetic Data for the Enzyme Metabolizing this compound
| Enzyme | Substrate | Km (mM) | Relative Activity (%) | Source Organism | Reference |
| 2-Hydroxyglutaryl-CoA Dehydratase | (R)-2-Hydroxyadipoyl-CoA | 0.08 | 100 | Clostridium symbiosum |
Note: The relative activity of 2-hydroxyglutaryl-CoA dehydratase with (R)-2-hydroxyadipoyl-CoA was set to 100% for comparison with other substrates in the cited study.
Experimental Protocols
Detailed methodologies are essential for the accurate study and comparison of these metabolites.
1. Assay for Peroxisomal Acyl-CoA Oxidase Activity with Adipoyl-CoA
This protocol is adapted from the methodology used to determine the kinetics of peroxisomal fatty acyl-CoA oxidase.
-
Principle: The activity of acyl-CoA oxidase is measured by monitoring the H₂O₂-dependent oxidation of a chromogenic substrate, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the presence of horseradish peroxidase.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Adipoyl-CoA (substrate)
-
Horseradish peroxidase
-
DCFH-DA
-
Purified peroxisomal acyl-CoA oxidase or peroxisomal fraction
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, horseradish peroxidase, and DCFH-DA.
-
Add the enzyme source (purified enzyme or peroxisomal fraction) to the reaction mixture.
-
Initiate the reaction by adding adipoyl-CoA.
-
Monitor the increase in fluorescence at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Calculate the rate of H₂O₂ production, which is proportional to the acyl-CoA oxidase activity.
-
Diagram: Workflow for Acyl-CoA Oxidase Assay
Caption: Experimental workflow for measuring acyl-CoA oxidase activity.
2. Assay for 2-Hydroxyglutaryl-CoA Dehydratase Activity with this compound
This protocol is based on the spectrophotometric assay used to determine the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase.
-
Principle: The dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA results in the formation of a conjugated double bond, which can be monitored by an increase in absorbance at a specific wavelength (e.g., 290 nm).
-
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
(R)-2-Hydroxyadipoyl-CoA (substrate)
-
Purified 2-hydroxyglutaryl-CoA dehydratase and its activator protein
-
ATP and MgCl₂ (for enzyme activation)
-
A reducing agent (e.g., titanium(III) citrate) to maintain anaerobic conditions
-
-
Procedure:
-
Perform all steps under strict anaerobic conditions.
-
Activate the 2-hydroxyglutaryl-CoA dehydratase by incubating it with its activator protein, ATP, MgCl₂, and a reducing agent.
-
Prepare a reaction mixture in a cuvette containing the anaerobic buffer.
-
Add the activated enzyme to the cuvette.
-
Initiate the reaction by adding (R)-2-hydroxyadipoyl-CoA.
-
Monitor the increase in absorbance at 290 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 2-hexenedioyl-CoA.
-
Clinical Relevance
The accumulation of metabolites related to adipoyl-CoA and this compound is associated with distinct inborn errors of metabolism.
-
Adipic Aciduria: Elevated levels of adipic acid, often along with other dicarboxylic acids, in the urine (dicarboxylic aciduria) can be a marker for defects in mitochondrial β-oxidation. This condition can be triggered by fasting or illness.
-
2-Hydroxyadipic Aciduria: The presence of 2-hydroxyadipic acid in the urine is a key indicator of 2-ketoadipic aciduria, a disorder affecting the degradation pathway of lysine, hydroxylysine, and tryptophan. This is caused by a deficiency in the 2-oxoadipate dehydrogenase complex.
Conclusion
This compound and adipoyl-CoA are both six-carbon dicarboxylyl-CoA esters, but they participate in fundamentally different metabolic pathways. Adipoyl-CoA is a mainstream intermediate in the catabolism of dicarboxylic acids via β-oxidation in both peroxisomes and mitochondria. In contrast, this compound is primarily linked to the degradation of specific amino acids and represents a key intermediate in potential biosynthetic pathways for industrial chemicals. The distinct enzymatic machinery and metabolic contexts of these two molecules underscore the complexity and compartmentalization of dicarboxylic acid metabolism. Further research, particularly direct comparative studies, will be invaluable in fully elucidating their respective contributions to cellular physiology and pathology.
References
Distinguishing 2-hydroxyadipoyl-CoA and 3-hydroxyadipoyl-CoA by Tandem Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of isomeric metabolites is a critical challenge in metabolomics and drug development. 2-hydroxyadipoyl-CoA and 3-hydroxyadipoyl-CoA, as intermediates in metabolic pathways, present such a challenge due to their identical mass and elemental composition. This guide provides a comparative analysis of their differentiation using tandem mass spectrometry (MS/MS), offering insights into their distinct fragmentation patterns and outlining a robust experimental protocol for their discrimination.
Distinguishing Fragmentation Patterns by MS/MS
While both this compound and 3-hydroxyadipoyl-CoA share common fragmentation characteristics inherent to the Coenzyme A (CoA) moiety, the position of the hydroxyl group on the adipoyl chain is expected to induce distinct fragmentation pathways upon collision-induced dissociation (CID). These differences can be exploited for their unambiguous identification.
All acyl-CoA species typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule. Additionally, a prominent product ion at m/z 428 is commonly observed, representing the adenosine-5'-diphosphate fragment.
The key to distinguishing the 2-hydroxy and 3-hydroxy isomers lies in the fragmentation of the acyl chain itself. Based on established fragmentation mechanisms of hydroxy-substituted fatty acids and related compounds, the following differences are anticipated:
-
This compound: The hydroxyl group at the C2 position is expected to facilitate cleavage between the C1 and C2 carbons, leading to a characteristic neutral loss of the carboxyl group (as CO2) and the acyl-CoA backbone. This would result in a unique fragment ion.
-
3-hydroxyadipoyl-CoA: The hydroxyl group at the C3 position is prone to a neutral loss of water (18 Da). Furthermore, cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for 3-hydroxyacyl compounds.
Table 1: Predicted Distinguishing Product Ions of this compound and 3-hydroxyadipoyl-CoA in Positive Ion MS/MS
| Precursor Ion (m/z) | Common Product Ions (m/z) | Predicted Distinguishing Product Ion for this compound (m/z) | Predicted Distinguishing Product Ions for 3-hydroxyadipoyl-CoA (m/z) |
| [M+H]⁺ | [M+H - 507]⁺, 428 | [M+H - 46]⁺ (loss of HCOOH) | [M+H - 18]⁺ (loss of H₂O) |
| [M+H - 507 - 18]⁺ (sequential loss) |
Note: The exact m/z values will depend on the elemental composition of the precursor ion. These predictions are based on known fragmentation patterns of similar molecules and require experimental verification.
Experimental Protocol for Isomer Differentiation
To achieve reliable differentiation of this compound and 3-hydroxyadipoyl-CoA, a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
1. Sample Preparation:
-
Extraction: Extract acyl-CoAs from biological matrices using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge or protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Derivatization (Optional but Recommended): To enhance the differences in fragmentation and improve sensitivity, derivatization of the hydroxyl group can be performed. A suggested method involves the use of 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), which has been shown to produce diagnostic fragment ions for 2- and 3-hydroxy fatty acids. This would create unique product ions for each isomer, for instance, a diagnostic ion at m/z 155.1 for the 2-hydroxy position and m/z 171.1 for the 3-hydroxy position after derivatization.
2. Liquid Chromatography:
-
Column: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) to achieve chromatographic separation of the isomers if possible, or to separate them from other interfering compounds.
-
Mobile Phase: Employ a gradient elution with mobile phase A consisting of an aqueous solution with a volatile additive (e.g., 0.1% formic acid or 10 mM ammonium acetate) and mobile phase B as an organic solvent (e.g., acetonitrile or methanol).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the acyl-CoAs.
3. Tandem Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+) mode.
-
MS1 Scan: Perform a full scan to determine the precursor ion [M+H]⁺ of hydroxyadipoyl-CoA.
-
MS2 Scan (Product Ion Scan): Select the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies to generate a product ion spectrum.
-
Data Analysis: Analyze the product ion spectra for the presence of the common acyl-CoA fragments and, crucially, for the diagnostic ions that differentiate the 2-hydroxy and 3-hydroxy isomers as outlined in Table 1.
Visualization of the Experimental Workflow
Caption: Workflow for distinguishing hydroxyadipoyl-CoA isomers by MS/MS.
This guide provides a framework for the differentiation of this compound and 3-hydroxyadipoyl-CoA. It is important to note that the predicted fragmentation patterns should be confirmed with authentic standards for each isomer to build a robust and reliable analytical method. The use of high-resolution mass spectrometry will further aid in the confident identification of diagnostic ions.
A Comparative Guide to 2-Hydroxyacyl-CoA Lyase Isoforms: HACL1 and HACL2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of the two known isoforms of 2-hydroxyacyl-CoA lyase (HACL), HACL1 and HACL2. These enzymes play crucial roles in the alpha-oxidation of fatty acids, a metabolic pathway essential for the degradation of certain branched-chain and 2-hydroxy fatty acids. Understanding the distinct functionalities, substrate specificities, and subcellular localizations of HACL1 and HACL2 is critical for research into metabolic disorders and for the development of targeted therapeutic strategies.
Introduction to 2-Hydroxyacyl-CoA Lyase
2-Hydroxyacyl-CoA lyase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules. This reaction is a key step in the alpha-oxidation pathway, yielding a fatty aldehyde that is one carbon shorter and formyl-CoA.[1] This pathway is particularly important for the metabolism of phytanic acid, a 3-methyl-branched fatty acid that cannot be degraded by the more common beta-oxidation pathway, and for the processing of 2-hydroxy long-chain fatty acids.[1][2] In humans, two primary isoforms of this enzyme have been identified: HACL1 and HACL2.
Core Functional Comparison: HACL1 vs. HACL2
While both HACL1 and HACL2 catalyze the same fundamental reaction, they exhibit significant differences in their subcellular localization, substrate preference, and physiological roles. These distinctions are critical for their individual contributions to fatty acid metabolism.
Subcellular Localization
A primary distinguishing feature between the two isoforms is their location within the cell:
-
HACL1: Predominantly localizes to the peroxisomes .[3]
-
HACL2: Primarily found in the endoplasmic reticulum (ER) .[3]
This differential localization suggests that they are involved in processing distinct pools of substrates within the cell.
Substrate Specificity and Activity
The main functional divergence between HACL1 and HACL2 lies in their substrate preference.
-
HACL1 is more effective in the alpha-oxidation of 3-methyl-branched fatty acids , such as phytanic acid. While it can act on 2-hydroxy straight-chain fatty acids, its role in this process is considered secondary to HACL2.
-
HACL2 demonstrates greater activity towards 2-hydroxy long-chain and very-long-chain fatty acids (VLCFAs) . This isoform is a major contributor to the production of odd-chain fatty acids through the alpha-oxidation of 2-hydroxy fatty acids.
Experimental evidence from studies using HACL1 and HACL2 knockout (KO) cell lines and yeast expression systems supports these distinct roles.
Quantitative Data Summary
The following tables summarize the key characteristics and comparative activity of HACL1 and HACL2 based on available experimental data.
Table 1: General Characteristics of HACL Isoforms
| Feature | HACL1 | HACL2 |
| Gene | HACL1 | HACL2 |
| Subcellular Location | Peroxisomes | Endoplasmic Reticulum |
| Primary Substrates | 3-methyl-branched fatty acids (e.g., phytanic acid) | 2-hydroxy long-chain and very-long-chain fatty acids |
| Cofactors | Thiamine pyrophosphate (TPP), Mg²⁺ | Thiamine pyrophosphate (TPP), Mg²⁺ |
Table 2: Comparative Functional Activity
| Substrate | Preferred Isoform | Supporting Evidence |
| Phytanic Acid (a 3-methyl fatty acid) | HACL1 | In knockout cell studies, the accumulation of 2-hydroxy phytanic acid was significantly higher in HACL1 KO cells compared to HACL2 KO cells. |
| 2-Hydroxy Long-Chain Fatty Acids (e.g., 2-OH C16:0) | HACL2 | In yeast expression systems, HACL2-expressing cells produced 3.1-fold more odd-chain phosphatidylcholines (a downstream product) from 2-OH C16:0 FA compared to HACL1-expressing cells. |
| 2-Hydroxy Very-Long-Chain Fatty Acids (e.g., 2-OH C24:0) | HACL2 | In CHO-K1 knockout cells, the addition of 2-OH C24:0 FA led to a much greater accumulation of this substrate in HACL2 KO cells (9.2-fold higher than wild-type) compared to HACL1 KO cells. |
Signaling and Metabolic Pathways
HACL1 and HACL2 are integral components of the fatty acid alpha-oxidation pathway. This metabolic route is crucial for maintaining lipid homeostasis and is interconnected with other lipid metabolic pathways.
Experimental Protocols
The functional comparison of HACL1 and HACL2 relies on a combination of molecular biology and analytical chemistry techniques. Below are summaries of key experimental protocols.
Cell Culture and Generation of Knockout Cell Lines
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used.
-
Culture Conditions: Cells are maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Knockout Generation: CRISPR/Cas9 technology is employed to generate stable HACL1 and HACL2 single and double knockout cell lines. This allows for the direct assessment of the functional consequences of the absence of each isoform.
Ectopic Expression in Yeast
-
Yeast Strain: A yeast strain deficient in the endogenous 2-hydroxy fatty acid dioxygenase (mpo1Δ) is used to avoid confounding activities.
-
Expression Plasmids: Human HACL1 and HACL2, often with a FLAG tag for detection, are cloned into yeast expression vectors.
-
Transformation and Culture: The plasmids are transformed into the mpo1Δ yeast strain. The cells are grown to the logarithmic phase at 30°C.
-
Substrate Treatment: The yeast cultures are treated with the 2-hydroxy fatty acid of interest (e.g., 10 µM 2-OH C16:0 FA) for a defined period (e.g., 3 hours) before lipid extraction.
2-Hydroxyacyl-CoA Lyase Activity Assay (General Protocol)
This assay measures the production of [¹⁴C]formate from a radiolabeled 2-hydroxyacyl-CoA substrate.
-
Reaction Medium:
-
50 mM Tris buffer, pH 7.5
-
6.6 µM Bovine Serum Albumin (BSA)
-
0.8 mM MgCl₂
-
20 µM Thiamine Pyrophosphate (TPP)
-
40 µM of a ¹⁴C-labeled substrate (e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA)
-
-
Procedure:
-
The reaction is initiated by adding the enzyme source (e.g., cell lysate, purified enzyme) to the pre-warmed (37°C) reaction medium.
-
The incubation is carried out at 37°C.
-
The reaction is stopped, and the product, [¹⁴C]formyl-CoA (which is readily hydrolyzed to [¹⁴C]formate), is quantified by measuring the released ¹⁴CO₂ after an oxidation step.
-
Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a powerful technique to quantify the changes in lipid profiles in response to HACL activity or its absence.
-
Sample Preparation:
-
Cells or tissues are homogenized.
-
Lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).
-
Internal standards are added for quantification.
-
-
LC-MS/MS Analysis:
-
The extracted lipids are separated by liquid chromatography.
-
The separated lipids are ionized and analyzed by a tandem mass spectrometer.
-
Specific lipid species (e.g., odd-chain fatty acids, 2-hydroxy fatty acids, ceramides) are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.
-
Conclusion
The two isoforms of 2-hydroxyacyl-CoA lyase, HACL1 and HACL2, have distinct and complementary roles in fatty acid alpha-oxidation, largely dictated by their subcellular localization and substrate preferences. HACL1, located in peroxisomes, is the primary enzyme for the degradation of 3-methyl-branched fatty acids. In contrast, the endoplasmic reticulum-resident HACL2 is more crucial for the metabolism of 2-hydroxy long-chain and very-long-chain fatty acids. These differences are vital for understanding the pathophysiology of metabolic disorders related to alpha-oxidation and for the development of specific therapeutic interventions. Further research into the kinetic properties and regulation of these isoforms will provide deeper insights into their precise roles in health and disease.
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Enzymes Acting on 2-Hydroxyadipoyl-CoA
A guide for researchers, scientists, and drug development professionals on the enzymatic conversion of 2-hydroxyadipoyl-CoA, a key intermediate in potential bio-based pathways for the production of adipic acid. This document provides a comparative overview of the known enzymatic activities on this compound, with a focus on their kinetic properties. Detailed experimental protocols and workflow visualizations are included to support further research and development in this area.
Introduction
The enzymatic metabolism of this compound is a critical area of study, particularly in the context of developing sustainable bio-production routes for industrially important chemicals like adipic acid. Understanding the kinetic behavior of enzymes that can process this intermediate is paramount for pathway optimization and metabolic engineering. This guide focuses on the kinetic analysis of enzymes demonstrated to act on this compound, providing a central resource for comparative analysis.
Enzyme Activity on this compound
Currently, the primary enzyme characterized to act on this compound is (R)-2-hydroxyglutaryl-CoA dehydratase from the anaerobic bacterium Clostridium symbiosum. This enzyme is a key component in the glutamate fermentation pathway and has been shown to exhibit activity towards this compound, catalyzing its dehydration.
While other enzyme classes, such as 2-hydroxyacyl-CoA lyases, are known to act on 2-hydroxyacyl-CoA substrates, their activity with the C6 substrate this compound has not been reported in the reviewed literature. Therefore, this guide will focus on the kinetic data available for (R)-2-hydroxyglutaryl-CoA dehydratase.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of (R)-2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum for its native substrate, (R)-2-hydroxyglutaryl-CoA, and the alternative substrate, (R)-2-hydroxyadipoyl-CoA. The data is extracted from Parthasarathy et al., 2011.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | Vmax (U/mg) |
| (R)-2-Hydroxyglutaryl-CoA | (R)-2-hydroxyglutaryl-CoA dehydratase (C. symbiosum) | 0.13 ± 0.02 | 120 | 180 ± 5 |
| (R)-2-Hydroxyadipoyl-CoA | (R)-2-hydroxyglutaryl-CoA dehydratase (C. symbiosum) | 0.25 ± 0.03 | 73 | 110 ± 3 |
Note: The Vmax values were reported in the source publication. The kcat values were calculated based on the reported Vmax and a molecular weight of approximately 100 kDa for the heterodimeric enzyme.
Experimental Protocols
The determination of the kinetic parameters for (R)-2-hydroxyglutaryl-CoA dehydratase activity was performed using a spectrophotometric assay. The following is a detailed protocol based on the methodology described by Parthasarathy et al., 2011.
Enzyme Assay for (R)-2-hydroxyglutaryl-CoA Dehydratase
Principle: The dehydration of (R)-2-hydroxyadipoyl-CoA results in the formation of a product with a conjugated double bond, which can be monitored by an increase in absorbance at a specific wavelength.
Materials:
-
Purified (R)-2-hydroxyglutaryl-CoA dehydratase (component D) from Clostridium symbiosum.
-
Activator protein (component A) from Acidaminococcus fermentans.
-
(R)-2-hydroxyadipoyl-CoA (substrate).
-
Tris-HCl buffer (pH 8.0).
-
MgCl2.
-
ATP.
-
Ti(III) citrate (reducing agent).
-
Anaerobic cuvettes.
-
Spectrophotometer.
Procedure:
-
Preparation of the Assay Mixture: In an anaerobic environment (e.g., a glove box), prepare the assay mixture in a quartz cuvette. The final reaction mixture should contain:
-
100 mM Tris-HCl, pH 8.0
-
2 mM MgCl2
-
1 mM ATP
-
0.1 mM Ti(III) citrate
-
A catalytic amount of the activator protein (component A).
-
A suitable concentration of the purified (R)-2-hydroxyglutaryl-CoA dehydratase.
-
-
Enzyme Activation: Incubate the mixture for a few minutes to allow for the ATP-dependent activation of the dehydratase by the activator protein.
-
Initiation of the Reaction: Add varying concentrations of the substrate, (R)-2-hydroxyadipoyl-CoA, to the cuvette to start the reaction.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength determined to be the absorbance maximum of the product (e.g., around 280-300 nm). The exact wavelength should be determined by scanning the spectrum of the product.
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Signaling Pathway: Dehydration of this compound
Caption: Enzymatic dehydration of this compound.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for kinetic analysis of dehydratase.
Conclusion
The kinetic characterization of (R)-2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum with (R)-2-hydroxyadipoyl-CoA demonstrates the potential of this enzyme for applications in biocatalytic pathways. While its catalytic efficiency with the C6 substrate is lower than with its native C5 substrate, it still represents a significant activity that can be a starting point for protein engineering efforts to improve performance. The provided experimental protocol and workflows offer a foundation for researchers to conduct further comparative studies and to screen for novel enzymes with improved kinetic properties for the conversion of this compound.
Comparative Metabolomics of 2-Hydroxyadipoyl-CoA: A Cross-Species Perspective
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyadipoyl-CoA is a short-chain acyl-coenzyme A derivative that has garnered interest primarily as an intermediate in engineered microbial metabolic pathways for the production of adipic acid, a valuable platform chemical. While its role in certain bacteria is becoming increasingly understood, its presence and metabolic significance in other species, including mammals, remain largely unexplored. This guide provides a comparative overview of this compound metabolism, contrasting the well-defined pathway in engineered microbes with the potential for its precursor's formation in mammals. We present available quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant metabolic and experimental workflows.
Comparative Analysis of this compound Metabolism
Direct comparative metabolomic studies quantifying this compound across different species are not yet available in the scientific literature. However, a comparison can be drawn between the established microbial pathway and the context of its precursor, 2-hydroxyadipic acid, in mammalian systems.
Microbial Metabolism: A Key Intermediate in Bioproduction
In certain anaerobic bacteria, such as Clostridium symbiosum, and in engineered Escherichia coli, this compound is a key intermediate in the bioproduction of adipic acid from 2-oxoadipate. This pathway is of significant biotechnological interest as a potential green alternative to the chemical synthesis of adipic acid. The central enzyme in this pathway is (R)-2-hydroxyglutaryl-CoA dehydratase , which exhibits broad substrate specificity and can act on (R)-2-hydroxyadipoyl-CoA.
Mammalian Metabolism: An Indirect Association with Metabolic Disorders
In mammals, the presence of this compound under normal physiological conditions has not been established. However, its precursor, 2-hydroxyadipic acid , is detected in individuals with certain inborn errors of metabolism, specifically 2-ketoadipic aciduria . This condition arises from a deficiency in the enzyme 2-ketoadipic dehydrogenase, leading to the accumulation of 2-ketoadipic acid and its subsequent reduction to 2-hydroxyadipic acid.[1][2][3] This suggests that mammalian systems have the enzymatic capability to produce 2-hydroxyadipic acid, which could theoretically be activated to this compound. However, this is considered an off-pathway metabolic event associated with disease, and the physiological relevance, if any, of this compound in mammals is currently unknown.
Quantitative Data
Quantitative data on this compound is sparse and primarily relates to enzymatic activity in microbial systems. The following table summarizes key kinetic parameters for the Clostridium symbiosum (R)-2-hydroxyglutaryl-CoA dehydratase acting on (R)-2-hydroxyadipoyl-CoA. For comparison, data for its primary substrate, (R)-2-hydroxyglutaryl-CoA, is also included.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| (R)-2-hydroxyglutaryl-CoA dehydratase | Clostridium symbiosum | (R)-2-hydroxyglutaryl-CoA | 2.5 | 13 | 5.2 x 106 |
| (R)-2-hydroxyglutaryl-CoA dehydratase | Clostridium symbiosum | (R)-2-hydroxyadipoyl-CoA | 15 | 0.8 | 5.3 x 104 |
Data adapted from Parthasarathy et al., 2011.
Experimental Protocols
Accurate quantification of this compound requires robust analytical methods. The following protocols are based on established techniques for short-chain acyl-CoA analysis and can be adapted for this compound.
Sample Preparation (from cell culture or tissue)
-
Quenching and Extraction:
-
For cultured cells, aspirate the medium and immediately add ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish. Scrape the cells and transfer to a microcentrifuge tube.
-
For tissues, flash-freeze the sample in liquid nitrogen and grind to a fine powder. Add ice-cold 10% TCA.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of a suitable internal standard. An isotopically labeled this compound would be ideal. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., heptanoyl-CoA) can be used.
-
-
Homogenization and Protein Precipitation:
-
Sonicate the sample briefly on ice to ensure complete cell lysis and homogenization.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Use a C18 SPE cartridge to remove salts and other interfering substances.
-
Condition the cartridge with methanol, followed by water.
-
Load the supernatant.
-
Wash the cartridge with water.
-
Elute the acyl-CoAs with a methanol/water solution.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., 50 mM ammonium acetate).
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating short-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example:
-
0-2 min: 2% B
-
2-15 min: 2% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 2% B
-
21-25 min: 2% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound ([M+H]+) is selected and fragmented. A characteristic product ion is then monitored. The exact m/z values will need to be determined using a synthesized standard of this compound. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine moiety.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Synthesis of (R)-2-Hydroxyadipoyl-CoA Standard
An authentic standard is crucial for accurate quantification. (R)-2-hydroxyadipoyl-CoA can be synthesized enzymatically from (R,S)-2-hydroxyadipate and acetyl-CoA using glutaconate CoA-transferase.
Visualizations
Metabolic Pathway of this compound in Engineered Microbes
Caption: Microbial pathway for adipic acid production.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound analysis.
Conclusion
The study of this compound presents a fascinating intersection of biotechnology and fundamental metabolism. While its role is well-defined in engineered microbial systems for the production of adipic acid, its potential existence and function in mammalian species, particularly in the context of metabolic diseases, remain an open area of investigation. The analytical methods detailed in this guide provide a framework for researchers to explore the presence and dynamics of this intriguing metabolite in various biological systems. Future comparative metabolomics studies, enabled by sensitive and specific quantification methods, will be crucial to unraveling the full story of this compound across the tree of life.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of 2-Hydroxyadipoyl-CoA in 2-Aminoadipic 2-Oxoadipic Aciduria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the role of metabolites in the lysine degradation pathway, with a focus on 2-hydroxyadipic acid, in the context of 2-aminoadipic 2-oxoadipic aciduria (AMOXAD). This inherited metabolic disorder is characterized by the deficiency of the enzyme DHTKD1, leading to the accumulation of specific organic acids. This guide compares the diagnostic utility of 2-hydroxyadipic acid with its precursor metabolites, 2-aminoadipic acid (2-AAA) and 2-oxoadipic acid (2-OAA), in both human patients and a murine disease model.
Biomarker Comparison in Disease Models
The validation of 2-hydroxyadipoyl-CoA's role in AMOXAD hinges on the detection of its corresponding hydrolyzed form, 2-hydroxyadipic acid, along with other key metabolites that accumulate due to the enzymatic block. The primary disease model is patients diagnosed with AMOXAD, caused by mutations in the DHTKD1 gene.[1] A key experimental model is the Dhtkd1 knockout mouse, which recapitulates the biochemical phenotype of the human disease.[2]
The deficiency of DHTKD1, a component of the 2-oxoadipate dehydrogenase complex, disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of upstream metabolites.[1][3] The most significant of these are 2-aminoadipic acid, 2-oxoadipic acid, and 2-hydroxyadipic acid.
Quantitative Data Summary
The following tables summarize the urinary concentrations of these key biomarkers in both AMOXAD patients and the Dhtkd1 knockout mouse model, demonstrating their significant elevation compared to healthy controls.
Table 1: Urinary Organic Acid Concentrations in Human Subjects
| Analyte | Patient Cohort (mmol/mol creatinine) | Control Cohort (mmol/mol creatinine) | Fold Change |
| 2-Oxoadipic Acid | 10 - 120 | Not Detected | - |
| 2-Hydroxyadipic Acid | 5 - 40 | Not Detected | - |
| 2-Aminoadipic Acid | Elevated (specific quantitative data not consistently reported) | Normal | - |
Data compiled from a study on patients with confirmed DHTKD1 mutations.[4]
Table 2: Urinary Metabolite Levels in Dhtkd1 Knockout Mice
| Analyte | Dhtkd1 -/- Mice (Relative Abundance) | Wild-Type Mice (Relative Abundance) | Fold Change |
| 2-Oxoadipic Acid | Dramatically Increased | Baseline | Significant |
| 2-Aminoadipic Acid | Dramatically Increased | Baseline | Significant |
Qualitative and semi-quantitative data from studies on Dhtkd1 deficient mouse models indicate a significant accumulation of these metabolites. Specific quantitative values with statistical analysis are pending further targeted research publications.
Experimental Protocols
The standard method for the analysis of urinary organic acids, including 2-hydroxyadipic acid, 2-aminoadipic acid, and 2-oxoadipic acid, is gas chromatography-mass spectrometry (GC-MS).
Protocol: Urinary Organic Acid Analysis by GC-MS
1. Sample Preparation:
- Urine samples are thawed and centrifuged to remove any particulate matter.
- An internal standard is added to each sample for quantification.
- For the analysis of keto-acids like 2-oxoadipic acid, a derivatization step with a hydroxylamine solution is performed to form oxime derivatives, which are more stable for GC-MS analysis.
2. Extraction:
- The urine sample is acidified, typically with hydrochloric acid.
- Organic acids are then extracted from the acidified urine using an organic solvent, commonly ethyl acetate. This step is often repeated to ensure complete extraction.
- The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.
3. Derivatization:
- The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.
- The mixture is heated to ensure complete derivatization.
4. GC-MS Analysis:
- The derivatized sample is injected into the gas chromatograph.
- The different organic acids are separated based on their boiling points and interaction with the GC column.
- The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
- The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.
5. Data Analysis:
- The organic acids are identified by comparing their retention times and mass spectra to a library of known compounds.
- Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.
Signaling Pathways and Pathophysiological Mechanisms
Deficiency of DHTKD1 and the subsequent accumulation of metabolites like 2-aminoadipic acid have been shown to impact cellular signaling, primarily affecting mitochondrial function and insulin secretion.
Lysine Degradation Pathway and DHTKD1 Deficiency
Caption: Lysine degradation pathway highlighting the enzymatic block at DHTKD1.
Impact of DHTKD1 Deficiency on Mitochondrial Function
Studies have demonstrated that DHTKD1 is crucial for maintaining mitochondrial integrity and function. Its suppression leads to impaired mitochondrial biogenesis, reduced ATP production, and an increase in reactive oxygen species (ROS). This mitochondrial dysfunction can trigger compensatory signaling pathways.
Caption: Downstream effects of DHTKD1 deficiency on mitochondrial function.
Influence of 2-Aminoadipic Acid on Insulin Secretion
Elevated levels of 2-AAA have been shown to stimulate insulin secretion from pancreatic β-cells. This occurs through the upregulation of key genes involved in insulin production and glucose metabolism.
Caption: Mechanism of 2-AAA-induced insulin secretion in pancreatic β-cells.
Conclusion
The validation of this compound's role in 2-aminoadipic 2-oxoadipic aciduria is strongly supported by the consistent and significant elevation of its hydrolyzed form, 2-hydroxyadipic acid, in the urine of patients and animal models. For diagnostic and research purposes, a comprehensive analysis of 2-hydroxyadipic acid, alongside 2-aminoadipic acid and 2-oxoadipic acid, provides a robust biochemical signature of DHTKD1 deficiency. The downstream consequences of this metabolic block, including mitochondrial dysfunction and altered insulin signaling, highlight the complex pathophysiology of the disease and offer potential avenues for therapeutic intervention. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of inborn errors of metabolism and drug development.
References
- 1. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 2. DHTKD1 Deficiency Causes Charcot-Marie-Tooth Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHTKD1 - Wikipedia [en.wikipedia.org]
- 4. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity with 2-Hydroxyadipoyl-CoA and Other Hydroxyacyl-CoAs
Antibody cross-reactivity occurs when an antibody raised against a specific antigen, in this case, 2-hydroxyadipoyl-CoA, also binds to other non-target molecules that share similar structural features (epitopes).[1][2] Given the structural similarities among various hydroxyacyl-CoA molecules, it is crucial to experimentally determine the specificity of any anti-2-hydroxyadipoyl-CoA antibody.
Principles of Assessing Antibody Cross-Reactivity
A common initial step to predict potential cross-reactivity is to compare the immunogen sequence with sequences of other proteins. A sequence homology of over 75% is a strong indicator of potential cross-reactivity.[1] However, for small molecules like this compound, where the antibody recognizes a chemical structure rather than an amino acid sequence, experimental validation is essential. The most common techniques for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Illustrative Comparison of Antibody Specificity
The following table presents hypothetical data from a competitive ELISA experiment designed to assess the cross-reactivity of a fictional anti-2-hydroxyadipoyl-CoA antibody. In this type of assay, the ability of various hydroxyacyl-CoAs to compete with this compound for binding to the antibody is measured. The IC50 value represents the concentration of the competitor that inhibits 50% of the antibody binding to the target antigen. A lower IC50 value indicates a higher affinity of the antibody for that molecule.
| Competitor Molecule | IC50 (µM) | % Cross-Reactivity |
| This compound | 0.5 | 100% |
| 3-Hydroxybutyryl-CoA | > 100 | < 0.5% |
| 3-Hydroxyhexanoyl-CoA | 50 | 1% |
| 3-Hydroxyoctanoyl-CoA | 85 | 0.59% |
| 2-Hydroxyglutaroyl-CoA | 10 | 5% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Note: This data is for illustrative purposes only and does not represent real experimental results.
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable cross-reactivity data. Below are standard protocols for competitive ELISA and Western Blotting, adapted for the analysis of an anti-2-hydroxyadipoyl-CoA antibody.
Competitive ELISA Protocol
This method quantifies the specificity of the antibody by measuring how effectively other hydroxyacyl-CoAs compete with this compound for antibody binding.
Materials:
-
96-well microtiter plates coated with a conjugate of this compound (e.g., this compound-BSA).
-
Anti-2-hydroxyadipoyl-CoA antibody.
-
A panel of other hydroxyacyl-CoAs to be tested for cross-reactivity.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate the anti-2-hydroxyadipoyl-CoA antibody with serial dilutions of either unlabeled this compound (for the standard curve) or the other hydroxyacyl-CoAs being tested.
-
Incubation: Add the antibody-competitor mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Western Blot Protocol for Cross-Reactivity Assessment
This technique can be used to assess cross-reactivity if the hydroxyacyl-CoAs can be conjugated to a carrier protein and separated by size.
Materials:
-
Hydroxyacyl-CoA-protein conjugates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Anti-2-hydroxyadipoyl-CoA antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Wash buffer (e.g., TBST).
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
Procedure:
-
Sample Preparation: Prepare samples of different hydroxyacyl-CoA-protein conjugates.
-
Gel Electrophoresis: Separate the protein conjugates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the anti-2-hydroxyadipoyl-CoA antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Compare the signal intensity of the bands corresponding to the different hydroxyacyl-CoA-protein conjugates.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflow for competitive ELISA and the principle of antibody cross-reactivity.
Caption: Workflow for Competitive ELISA.
Caption: Principle of Antibody Cross-Reactivity.
By following these protocols and principles, researchers can effectively characterize the specificity of their antibodies against this compound, ensuring the accuracy and reliability of their findings in downstream applications.
References
A Comparative Guide to the Substrate Specificity of 2-Hydroxyacyl-CoA Dehydratases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificities of various 2-hydroxyacyl-CoA dehydratases, a class of enzymes crucial in anaerobic amino acid fermentation. Understanding the nuances of their substrate preferences is vital for applications in metabolic engineering, biofuel production, and as potential targets for antimicrobial drug development. This document summarizes key quantitative data, details experimental protocols for activity assays, and visualizes the metabolic pathways in which these enzymes operate.
Introduction to 2-Hydroxyacyl-CoA Dehydratases
2-Hydroxyacyl-CoA dehydratases are a family of [4Fe-4S] cluster-containing radical enzymes that catalyze the dehydration of (R)-2-hydroxyacyl-CoA to the corresponding (E)-enoyl-CoA. This reaction is a key step in the fermentation of various amino acids by anaerobic bacteria, such as those from the genera Clostridium, Acidaminococcus, and Fusobacterium.[1][2] These enzymes are typically two-component systems, consisting of an ATP-dependent activator (Component A) and the dehydratase itself (Component D). The activator, an extremely oxygen-sensitive iron-sulfur protein, utilizes the hydrolysis of ATP to transfer an electron to the dehydratase, which in turn uses this electron to initiate the radical-based dehydration reaction.[1]
Comparative Analysis of Substrate Specificity
The substrate specificity of 2-hydroxyacyl-CoA dehydratases varies significantly, reflecting their roles in distinct metabolic pathways. This section provides a quantitative comparison of the kinetic parameters for several key enzymes in this family.
Data Presentation
The following tables summarize the available kinetic data for different 2-hydroxyacyl-CoA dehydratases with their primary and alternative substrates. All assays were performed under strict anaerobic conditions.
Table 1: Kinetic Parameters of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum
| Substrate | Km (µM) | Vmax (U/mg) | Reference |
| (R)-2-Hydroxyglutaryl-CoA | 52 ± 3 | 55 ± 5 | [3] |
| (E)-Glutaconyl-CoA (Hydration) | 250 ± 20 | 4.5 ± 0.5 | [3] |
| (R)-2-Hydroxyadipoyl-CoA | - | - | |
| Oxalocrotonyl-CoA | - | - | |
| Muconyl-CoA | - | - | |
| Butynedioyl-CoA | - | - |
Table 2: Substrate Activity of Lactyl-CoA Dehydratase from Clostridium propionicum
| Substrate | Relative Activity | Reference |
| (R)-2-Hydroxybutyryl-CoA | Superior Substrate | |
| (R)-Lactyl-CoA | - |
Note: A quantitative comparison of kinetic parameters was not found; however, (R)-2-hydroxybutyryl-CoA is reported to be a superior substrate to the native substrate, (R)-lactyl-CoA.
Table 3: Characterized 2-Hydroxyacyl-CoA Dehydratases and their Primary Substrates
| Enzyme | Organism | Primary Substrate | Metabolic Pathway | Reference(s) |
| 2-Hydroxyglutaryl-CoA Dehydratase | Acidaminococcus fermentans, Clostridium symbiosum, Fusobacterium nucleatum | (R)-2-Hydroxyglutaryl-CoA | Glutamate Fermentation | |
| 2-Hydroxyisocaproyl-CoA Dehydratase | Clostridium difficile | (R)-2-Hydroxyisocaproyl-CoA | Leucine Fermentation | |
| Phenyllactate Dehydratase | Clostridium sporogenes | (R)-Phenyllactyl-CoA | Phenylalanine Fermentation | |
| Lactyl-CoA Dehydratase | Clostridium propionicum | (R)-Lactyl-CoA | Propionate Fermentation | |
| (R)-Indolelactyl-CoA Dehydratase | Clostridium sporogenes | (R)-Indolelactyl-CoA | Tryptophan Fermentation |
Experimental Protocols
The following section outlines a general methodology for the assay of 2-hydroxyacyl-CoA dehydratase activity, which must be performed under strict anaerobic conditions due to the extreme oxygen sensitivity of the activator component.
General Anaerobic Spectrophotometric Assay
This protocol is adapted from methods described for the assay of various 2-hydroxyacyl-CoA dehydratases.
Objective: To measure the rate of enoyl-CoA formation from the corresponding 2-hydroxyacyl-CoA by monitoring the increase in absorbance at a specific wavelength.
Materials:
-
Anaerobic chamber or glove box
-
UV/Vis spectrophotometer compatible with anaerobic measurements
-
Gas-tight syringes
-
Serum-stoppered cuvettes or vials
-
Purified 2-hydroxyacyl-CoA dehydratase (Component D)
-
Purified activator protein (Component A)
-
Substrate: (R)-2-hydroxyacyl-CoA
-
ATP solution, pH 7.0
-
MgCl₂ solution
-
Reducing agent solution (e.g., titanium(III) citrate or sodium dithionite), freshly prepared
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Anaerobic Environment: Ensure the anaerobic chamber is maintained with an oxygen-free atmosphere (e.g., N₂/H₂ mixture) and that all solutions and materials are thoroughly deoxygenated before being introduced into the chamber.
-
Preparation of Reagents: All reagent solutions should be prepared using deoxygenated water and stored under anaerobic conditions.
-
Assay Mixture Preparation: In a serum-stoppered cuvette inside the anaerobic chamber, prepare the following reaction mixture (example volumes):
-
800 µL Assay Buffer
-
50 µL MgCl₂ solution (final concentration ~5 mM)
-
50 µL ATP solution (final concentration ~2 mM)
-
A specific amount of activator protein (Component A)
-
A specific amount of dehydratase (Component D)
-
Add deoxygenated water to a final volume of 950 µL.
-
-
Incubation/Activation: Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow for the ATP-dependent activation of the dehydratase.
-
Initiation of Reaction: Start the reaction by adding 50 µL of the 2-hydroxyacyl-CoA substrate solution using a gas-tight syringe. Mix quickly by inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the appropriate wavelength for the formation of the enoyl-CoA product (typically between 260 and 300 nm) over time.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product. Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by measuring the initial rates at varying substrate concentrations.
Metabolic Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the metabolic pathways in which different 2-hydroxyacyl-CoA dehydratases function.
Caption: Glutamate fermentation pathway in Acidaminococcus fermentans.
Caption: Leucine fermentation pathway in Clostridium difficile.
Caption: Phenylalanine fermentation pathway in Clostridium sporogenes.
Caption: Propionate fermentation (Acrylate Pathway) in Clostridium propionicum.
Conclusion
The substrate specificities of 2-hydroxyacyl-CoA dehydratases are tailored to their specific roles in amino acid fermentation pathways. While there is some overlap in the types of substrates that can be processed, the kinetic data, where available, suggests a clear preference for the native substrate. The information and protocols provided in this guide offer a foundation for further research into these fascinating and important enzymes, paving the way for their potential use in various biotechnological applications and as targets for novel therapeutics. Further quantitative kinetic studies on a broader range of substrates are necessary to build a more complete comparative picture.
References
Safety Operating Guide
Navigating the Disposal of 2-Hydroxyadipoyl-CoA: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a specialized compound such as 2-hydroxyadipoyl-CoA, for which specific disposal guidelines may not be readily available, a cautious and informed approach based on general principles of hazardous waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Body Protection | Laboratory coat or other suitable protective clothing |
| Respiratory | Use in a well-ventilated area or fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable federal, state, and local regulations. The primary principle is to treat the substance as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2]
Step 1: Waste Characterization
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be managed as a hazardous waste.[1] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless a specific chemical waste has been confirmed to be non-hazardous by the relevant safety office.[1] A hazardous waste is generally defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with the chemical waste. Plastic is often preferred for storing waste materials. The container must be in good condition, with no leaks or cracks, and have a secure screw cap.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations or chemical formulas. The label should also include the date when the waste was first added to the container.
Step 3: Storage and Accumulation
-
Designated Storage Area: Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.
-
Segregation: Ensure the container is segregated from other incompatible wastes.
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not fill containers beyond the neck or leave less than one inch of headroom to allow for expansion.
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemical waste, the limit is one quart for liquids or one kilogram for solids. Containers may remain in an SAA for up to one year as long as these limits are not exceeded.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose in Regular Trash or Drain: Hazardous wastes must not be disposed of in the regular trash or discharged to the sewer via sink drains. Evaporation of chemicals as a disposal method is also prohibited.
Experimental Protocols: General Chemical Waste Handling
While specific experimental protocols for this compound are not available, the following general procedures for handling chemical waste are standard practice in a laboratory setting.
Triple Rinsing of Empty Containers:
Empty containers that held hazardous waste must be properly managed.
-
Rinsing Procedure: For containers that held an acute hazardous waste, they must be triple-rinsed with a solvent capable of removing the residue. Each rinse should use a solvent amount equal to approximately 5% of the container's volume.
-
Rinsate Collection: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
Final Disposal of Container: After triple rinsing, deface the hazardous waste labels on the empty container and remove the cap before disposing of it as regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
